AF64394
Description
Properties
IUPAC Name |
N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNZQXAAWPAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AF64394: A Selective GPR3 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of AF64394, a pivotal small molecule in the study of the orphan G protein-coupled receptor 3 (GPR3). It details its mechanism of action, primary target, and the experimental methodologies used for its characterization, presented in a format tailored for research and development professionals.
Introduction to this compound
This compound is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).[1][2][3] Its discovery was a significant milestone as it was the first small molecule inhibitor reported for GPR3, providing a crucial chemical tool to probe the receptor's function and its role in various physiological and pathological processes.[3] Chemically, this compound is known as N-[[4-chloro-2-(1-methylethoxy)phenyl]methyl]-5-phenyl-[1]triazolo[1,5-a]pyrimidin-7-amine.
Primary Target: G Protein-Coupled Receptor 3 (GPR3)
The primary molecular target of this compound is the orphan G protein-coupled receptor 3 (GPR3). GPR3, along with the closely related GPR6 and GPR12, belongs to a family of receptors that exhibit high constitutive activity. This means that GPR3 is active and signals in the absence of an identified endogenous ligand. The constitutive activity of GPR3 is primarily mediated through the Gs protein subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). This elevated basal cAMP level is a hallmark of cells expressing GPR3.
Mechanism of Action
As an inverse agonist, this compound does not simply block the action of an agonist but actively suppresses the constitutive, basal activity of GPR3. By binding to the receptor, this compound stabilizes an inactive conformation of GPR3, thereby reducing its ability to activate the downstream Gs signaling cascade. This leads to a decrease in the intracellular concentration of cAMP.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Target | Reference |
| pIC50 | 7.3 | GPR3 | |
| IC50 | 0.5 µM | GPR3 | |
| IC50 | 7.9 µM | GPR6 | |
| IC50 | 12 µM | GPR12 |
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C21H20ClN5O | |
| Molecular Weight | 393.87 g/mol | |
| clogP | 5.2 |
Experimental Protocols
cAMP Accumulation Assay (General Protocol)
This protocol is a representative method for determining the inverse agonist activity of this compound on GPR3 by measuring the inhibition of constitutive cAMP production.
Objective: To quantify the dose-dependent reduction of basal cAMP levels in cells expressing GPR3 upon treatment with this compound.
Materials:
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HEK293 cells stably expressing human GPR3 (or another suitable host cell line)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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Assay buffer (e.g., DMEM containing 1 mM 3-isobutyl-1-methylxanthine - IBMX, a phosphodiesterase inhibitor)
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cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay)
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Microplate reader compatible with the chosen detection technology
Procedure:
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Cell Culture: Culture the GPR3-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
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Cell Seeding: Harvest the cells and seed them into 384-well white opaque microplates at a density of approximately 5,000 cells per well in 20 µL of growth medium.
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Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.
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Compound Addition: Add 10 µL of the diluted this compound solutions to the respective wells. For the control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
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Incubation: Incubate the plate at room temperature for 30 minutes.
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cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves the addition of lysis buffer and the detection reagents.
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Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength(s).
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Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage inhibition of the basal cAMP level against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
GPR3 Signaling Pathway and Mechanism of this compound Action
Caption: GPR3 constitutively activates Gs, leading to cAMP production. This compound inhibits this pathway.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for determining the inverse agonist activity of this compound using a cAMP assay.
References
AF64394: A Technical Guide to the First-in-Class GPR3 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AF64394, the first small molecule identified as a selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3). GPR3 is a constitutively active receptor, primarily signaling through the Gs-cAMP pathway, and is implicated in various physiological processes, including those in the central nervous system and metabolic regulation.[1][2] Its constitutive activity makes it a compelling target for inverse agonists that can modulate its basal signaling, with potential therapeutic applications in conditions like Alzheimer's disease.[3][4] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows related to the characterization of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and selectivity of this compound for GPR3 and related receptors.
| Compound | Target | Assay Type | Cell Line | Potency (pIC50) | Potency (IC50) | Reference |
| This compound | GPR3 | cAMP Accumulation | HEK293 | 7.3 | 0.5 µM | [5] |
| This compound | GPR3 | cAMP GloSensor | HEK293T | - | 236 nM | |
| This compound | GPR6 | cAMP Accumulation | HEK293 | 5.1 | 7.9 µM | |
| This compound | GPR12 | cAMP Accumulation | HEK293 | 4.9 | 12 µM |
Table 1: In Vitro Potency of this compound
| Compound | Selectivity (GPR3 vs. GPR6) | Selectivity (GPR3 vs. GPR12) | Reference |
| This compound | >100-fold | >100-fold |
Table 2: Selectivity of this compound
GPR3 Signaling and a Proposed Mechanism of this compound Action
GPR3 is a constitutively active receptor that, in the absence of a known endogenous ligand, couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an inverse agonist, this compound is proposed to bind to GPR3 and stabilize an inactive conformation of the receptor. Recent structural studies have revealed that this compound acts as a negative allosteric modulator that binds to the transmembrane dimer interface of a GPR3 homodimer. This binding prevents the dissociation of the dimer upon Gs protein engagement and restrains transmembrane helix 5 in an inactive-like state, thereby reducing the receptor's basal signaling activity and lowering intracellular cAMP levels.
References
- 1. Regulation of Constitutive GPR3 Signaling and Surface Localization by GRK2 and β-arrestin-2 Overexpression in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Orphan G Protein–Coupled Receptor 3 Modulates Amyloid-Beta Peptide Generation in Neurons | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to AF64A and AF64394: Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of two distinct chemical compounds, AF64A (Ethylcholine aziridinium ion) and AF64394, for researchers, scientists, and drug development professionals. Due to the similarity in nomenclature, this document addresses both molecules to ensure clarity and provide detailed information on their respective chemical structures, properties, and mechanisms of action.
Part 1: AF64A (Ethylcholine Aziridinium Ion) - A Selective Cholinotoxin
AF64A is a well-characterized neurotoxin that selectively targets and destroys cholinergic neurons.[1] It is widely used in neuroscience research to create animal models of cholinergic hypofunction, mimicking conditions such as Alzheimer's disease.[2][3]
Chemical Structure and Properties
AF64A is the highly reactive aziridinium ion formed from ethylcholine mustard in aqueous solutions.[1]
| Property | Value |
| IUPAC Name | 2-(1-ethylaziridin-1-ium-1-yl)ethanol[4] |
| Synonyms | Ethylcholine mustard aziridinium, ECMA |
| Molecular Formula | C6H14NO+ |
| Molecular Weight | 116.18 g/mol |
| CAS Number | 63918-37-6 |
Mechanism of Action
The neurotoxicity of AF64A is attributed to its selective uptake by the high-affinity choline transporter (CHT) into cholinergic neurons. Once inside the neuron, AF64A acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine (ACh). This inhibition leads to a depletion of ACh and ultimately, the degeneration of the cholinergic neuron.
Caption: Mechanism of AF64A neurotoxicity in cholinergic neurons.
Experimental Protocols: Induction of Cholinergic Deficits in Rodents
A common application of AF64A is the induction of selective cholinergic deficits in rats to model memory impairment.
Experimental Workflow:
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Animal Model: Male Fischer-344 rats are often used.
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Administration: AF64A is administered via bilateral intracerebroventricular (i.c.v.) injection. Doses can range from 1.5 to 30 nmol per ventricle.
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Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze, T-maze, and passive avoidance tests.
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Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., hippocampus, cortex) is performed to measure levels of ACh, ChAT activity, and other neurotransmitters to confirm the selective cholinergic deficit.
References
- 1. Ethylcholine mustard - Wikipedia [en.wikipedia.org]
- 2. The AF64A model of cholinergic hypofunction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible mechanisms involved in the presynaptic cholinotoxicity due to ethylcholine aziridinium (AF64A) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylcholine mustard aziridinium | C6H14NO+ | CID 45414 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Development of AF64394: A Technical Guide to the First-in-Class GPR3 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF64394 is a pioneering small molecule identified as the first selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3). GPR3 is a constitutively active receptor, primarily expressed in the central nervous system, and implicated in various neurological and developmental processes. Its constitutive activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, has made it a compelling therapeutic target for a range of disorders. This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological characterization of this compound, presenting key data and experimental methodologies to support further research and development in this area.
Introduction to GPR3 and the Rationale for an Inverse Agonist
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of modern pharmaceuticals. Orphan GPCRs, whose endogenous ligands have not yet been identified, represent a frontier in drug discovery. GPR3, along with the closely related GPR6 and GPR12, belongs to a class of orphan GPCRs that exhibit high constitutive activity, meaning they signal without the need for an agonist. This signaling primarily occurs through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
The constitutive activity of GPR3 has been linked to several physiological and pathological processes, including a potential role in Alzheimer's disease by modulating the production of amyloid-β peptides. Therefore, a molecule that can suppress this basal activity—an inverse agonist—holds significant therapeutic promise. This compound emerged from efforts to identify such a molecule, offering a valuable tool to probe the function of GPR3 and a potential starting point for the development of novel therapeutics.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify inhibitors of GPR3's constitutive activity.
High-Throughput Screening
A primary screening assay was employed to measure intracellular cAMP levels in a cell line engineered to express GPR3. A common method for such screens is the use of a cAMP biosensor, such as the GloSensor™, in a stable cell line.
Experimental Protocol: High-Throughput Screening for GPR3 Inverse Agonists (Representative)
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Cell Line: A HEK293 cell line with inducible expression of human GPR3 is co-transfected with a cAMP-sensitive biosensor (e.g., GloSensor™).
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Assay Preparation: Cells are seeded into 384-well plates and GPR3 expression is induced.
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Compound Addition: A diverse chemical library is dispensed into the assay plates.
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Signal Detection: After an incubation period, the luminescent signal from the cAMP biosensor is measured. A decrease in signal indicates a potential inverse agonist.
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Hit Confirmation: Primary hits are re-tested to confirm their activity and assess dose-response relationships.
This screening process led to the identification of atriazolo[1,5-a]pyrimidine scaffold as a promising starting point for medicinal chemistry optimization.
. A subsequent medicinal chemistry effort focused on optimizing the potency and physicochemical properties of this initial hit, ultimately leading to the synthesis of this compound.
Chemical Synthesis
The synthesis of this compound is based on the construction of the coretriazolo[1,5-a]pyrimidine ring system. A general synthetic route involves the condensation of a β-keto-ester with 3-amino-1,2,4-triazole, followed by chlorination and subsequent nucleophilic substitution with the appropriate amine.
Experimental Protocol: General Synthesis of thetriazolo[1,5-a]pyrimidine core
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Condensation: A substituted β-keto-ester is condensed with 3-amino-1,2,4-triazole in a suitable solvent such as acetic acid under reflux conditions.
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Chlorination: The resulting intermediate is activated by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the 7-chloro-triazolo[1,5-a]pyrimidine.
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Nucleophilic Substitution: The 7-chloro intermediate is then reacted with the desired amine, in the case of this compound, (4-chloro-2-isopropoxyphenyl)methanamine, in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane or ethanol to afford the final product.
A schematic of the synthesis is provided below.
Mechanism of Action: A Negative Allosteric Modulator of the GPR3 Dimer
Subsequent detailed mechanistic studies revealed that this compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3.
GPR3 Dimerization and Allosteric Modulation
It has been shown that GPR3 can form constitutive homodimers in living cells. This compound binds to a site at the interface of the transmembrane helices of the two GPR3 protomers. This binding event stabilizes the inactive conformation of the dimer and prevents the conformational changes necessary for G protein coupling and subsequent signaling.
Cryo-Electron Microscopy (Cryo-EM) Studies
Cryo-EM structures of the GPR3 dimer in complex with this compound have provided high-resolution insights into its mechanism of action. These studies show that this compound binding restrains transmembrane helix 5 in an inactive-like state, which in turn reduces the efficacy of Gs protein coupling.
Experimental Protocol: Cryo-EM Sample Preparation and Data Acquisition (Conceptual Workflow)
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Protein Expression and Purification: Human GPR3 is expressed in an appropriate system (e.g., insect or mammalian cells) and purified. The Gs protein heterotrimer is also expressed and purified separately.
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Complex Formation: Purified GPR3 is incubated with a molar excess of this compound and the Gs heterotrimer to form the GPR3-AF64394-Gs complex.
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Vitrification: The complex solution is applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
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Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
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Image Processing and 3D Reconstruction: The collected images are processed to select individual particles, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
In Vitro Pharmacological Characterization
A battery of in vitro assays was used to characterize the potency, selectivity, and functional effects of this compound.
cAMP Accumulation Assays
The primary functional effect of this compound is the reduction of constitutively elevated cAMP levels in cells expressing GPR3.
Experimental Protocol: cAMP Accumulation Assay
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Cell Culture: HEK293 cells stably expressing human GPR3 are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96- or 384-well plates.
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Compound Incubation: Cells are treated with varying concentrations of this compound for a defined period.
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cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.
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Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value.
Binding Assays
To determine the binding affinity of this compound to GPR3, Bioluminescence Resonance Energy Transfer (BRET)-based assays have been developed. These assays utilize a NanoLuc luciferase-tagged GPR3 and a fluorescently labeled derivative of this compound.
Experimental Protocol: NanoBRET Binding Assay
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Cell Line: A HEK293 cell line stably expressing N-terminally NanoLuc-tagged GPR3 is used.
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Assay Setup: Cells are plated in 96- or 384-well white plates.
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Ligand Addition: A fluorescently labeled this compound analogue is added to the cells at various concentrations. For competition binding, a fixed concentration of the fluorescent ligand is co-incubated with increasing concentrations of unlabeled this compound.
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BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc) and acceptor (fluorophore) emissions.
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Data Analysis: Saturation binding or competition binding curves are generated to determine the dissociation constant (Kd) or the inhibition constant (Ki), respectively.
Selectivity Profiling
The selectivity of this compound was assessed against the closely related GPR6 and GPR12 receptors, as well as a panel of other GPCRs. This is typically done by performing functional assays (e.g., cAMP assays) in cell lines expressing these other receptors.
β-Arrestin Recruitment Assays
While the primary signaling of GPR3 is through Gαs, its interaction with β-arrestin has also been investigated. Assays that measure the recruitment of β-arrestin to the receptor upon ligand binding can provide further insights into the signaling profile of this compound.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)
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Cell Line: A cell line is engineered to co-express GPR3 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
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Compound Treatment: The cells are treated with the test compound (this compound).
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Recruitment and Signal Generation: Inverse agonist binding to GPR3 would be expected to decrease the basal level of β-arrestin recruitment. The proximity of the two β-galactosidase fragments upon recruitment results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
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Signal Detection: The luminescence is measured using a plate reader.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency of this compound at GPR3
| Parameter | Value | Cell Line | Assay Type | Reference |
| pIC₅₀ | 7.3 | HEK293 | cAMP Assay | (Jensen et al., 2014) |
| IC₅₀ (µM) | ~0.05 | HEK293 | cAMP Assay | (Calculated from pIC₅₀) |
Table 2: Selectivity Profile of this compound
| Target | pIC₅₀ | Fold Selectivity vs. GPR3 | Cell Line | Assay Type | Reference |
| GPR3 | 7.3 | - | HEK293 | cAMP Assay | (Jensen et al., 2014) |
| GPR6 | 5.1 | ~158 | HEK293 | cAMP Assay | (Jensen et al., 2014) |
| GPR12 | 4.9 | ~251 | HEK293 | cAMP Assay | (Jensen et al., 2014) |
In Vivo Studies and Preclinical Development
To date, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. However, based on the known roles of GPR3, the potential in vivo effects of an inverse agonist like this compound can be hypothesized. Studies on GPR3 knockout mice have suggested roles for this receptor in the central nervous system, including effects on behavior and neuronal function. Furthermore, GPR3 has been implicated in the regulation of amyloid-β production in mouse models of Alzheimer's disease.
A preclinical development program for a compound like this compound would typically involve the following studies:
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Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) in animal models (e.g., mice, rats) to determine parameters such as bioavailability, half-life, and clearance.
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In Vivo Efficacy: Assessment of the therapeutic effect of this compound in relevant animal models of disease, such as transgenic mouse models of Alzheimer's disease.
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Toxicology: A comprehensive safety evaluation, including acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent), to identify potential adverse effects and determine a safe dose range for potential human studies.
The progression of this compound or its analogues into clinical development would be contingent on favorable outcomes in these preclinical evaluations.
Conclusion and Future Directions
This compound represents a landmark achievement in the study of the orphan receptor GPR3. As the first selective inverse agonist, it has provided an invaluable chemical tool to dissect the physiological and pathological roles of this constitutively active receptor. The detailed understanding of its mechanism of action as a negative allosteric modulator of the GPR3 dimer opens new avenues for the structure-based design of next-generation GPR3-targeting therapeutics.
Future research efforts will likely focus on:
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Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of the this compound scaffold to generate clinical candidates.
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In Vivo Proof-of-Concept: Demonstrating the efficacy of GPR3 inverse agonists in relevant animal models of neurological disorders.
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Exploring Broader Therapeutic Applications: Investigating the potential of GPR3 modulation in other disease areas where this receptor may play a role.
The discovery and development of this compound have laid a strong foundation for the continued exploration of GPR3 as a druggable target, with the ultimate goal of translating this basic research into novel therapies for patients.
AF64394: A Technical Guide to its Inverse Agonist Activity on GPR3 and Impact on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AF64394 is a potent and selective small-molecule inverse agonist of the orphan G protein-coupled receptor 3 (GPR3).[1][2] GPR3 is a constitutively active receptor that couples to the Gs protein, leading to the continuous stimulation of adenylyl cyclase and elevated basal levels of cyclic adenosine monophosphate (cAMP).[3][4] By acting as an inverse agonist, this compound effectively suppresses this constitutive GPR3 activity, resulting in a dose-dependent reduction of intracellular cAMP accumulation.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cAMP levels, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3. Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to the transmembrane dimer interface of the GPR3 homodimer. This binding event stabilizes the inactive state of the receptor dimer, preventing the conformational changes required for efficient coupling to and activation of the Gs protein. Specifically, the binding of this compound restrains transmembrane helix 5 in an inactive-like conformation and prevents the dissociation of the GPR3 dimer upon engagement with the Gs protein, leading to a loosely coupled and unstable signaling complex with diminished efficacy in activating adenylyl cyclase.
Quantitative Data on the Effect of this compound on cAMP Levels
The inhibitory effect of this compound on GPR3-mediated cAMP production has been quantified in several studies. The potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50).
| Parameter | Value | Cell Line | Notes | Reference |
| pIC50 | 7.3 | Not specified | ||
| Potency (IC50) | ~240 nM | HEK293T | Confirmed inhibitory activity on GPR3. |
This compound exhibits selectivity for GPR3 over the closely related receptors GPR6 and GPR12.
| Receptor | pIC50 |
| GPR3 | 7.3 |
| GPR6 | 5.1 |
| GPR12 | 4.9 |
Signaling Pathway of GPR3 and Inhibition by this compound
The constitutively active GPR3 receptor signals through the canonical Gs-adenylyl cyclase pathway to produce cAMP. This compound intervenes in this pathway by stabilizing the inactive GPR3 dimer.
Caption: GPR3 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the effect of this compound on cAMP levels.
Cell Culture and Transfection
HEK293 cells are a common model for studying GPR3 signaling.
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Cell Line: Human Embryonic Kidney (HEK293) or HEK293T cells.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
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Transfection: For transient expression, cells are seeded in 96-well plates and transfected with a GPR3 expression plasmid using a suitable transfection reagent. For stable expression, cells are transfected and then selected using an appropriate antibiotic. An empty vector (e.g., pcDNA) is used as a negative control.
cAMP Measurement using FRET-based Sensors
Förster Resonance Energy Transfer (FRET)-based cAMP sensors are a real-time method to measure changes in intracellular cAMP.
-
Principle: These sensors consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP induces a conformational change that alters the FRET efficiency between the two fluorophores, which can be measured as a change in the emission ratio.
-
Protocol:
-
HEK293 cells are co-transfected with a GPR3 expression plasmid and a FRET-based cAMP sensor plasmid (e.g., H187).
-
48 hours post-transfection, the culture medium is replaced with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Cells are incubated with varying concentrations of this compound or vehicle (DMSO).
-
The FRET signal is measured over time using a plate reader equipped for fluorescence measurements.
-
The change in the FRET ratio is used to determine the concentration-response curve for this compound and calculate the IC50 value.
-
cAMP Measurement using GloSensor™ Assay
The GloSensor™ cAMP assay is a bioluminescence-based method for detecting cAMP changes.
-
Principle: This assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When cAMP binds, a conformational change occurs in the protein, leading to an increase in light output.
-
Protocol:
-
HEK293T cells are transfected with a GPR3 expression plasmid and the GloSensor™ cAMP plasmid.
-
After 24-48 hours, the cells are equilibrated with the GloSensor™ cAMP reagent in an appropriate assay buffer.
-
A baseline luminescence reading is taken.
-
Cells are then treated with different concentrations of this compound or vehicle.
-
Luminescence is measured kinetically using a luminometer.
-
The change in luminescence is proportional to the change in cAMP concentration. Data is normalized to the vehicle control to generate concentration-response curves.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the effect of this compound on cAMP levels.
Caption: Workflow for cAMP measurement in response to this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the orphan receptor GPR3. Its well-characterized inverse agonist activity, which leads to a reduction in constitutively high cAMP levels, makes it a lead compound for the development of therapeutics targeting GPR3-mediated signaling in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential GPR3 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
AF64394: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF64394 is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).[1][2] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity. This constant signaling, primarily through the Gs protein pathway, leads to elevated basal levels of cyclic adenosine monophosphate (cAMP).[3] this compound has emerged as a critical tool for studying the physiological and pathological roles of GPR3, particularly in neuroscience and metabolic diseases. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound functions as a negative allosteric modulator that specifically targets the dimeric form of GPR3.[3] Its binding to the transmembrane dimer interface of the GPR3 homodimer prevents the conformational changes necessary for Gs protein engagement and subsequent activation of adenylyl cyclase.[3] This inhibition leads to a reduction in intracellular cAMP levels, effectively dampening the constitutive activity of the receptor.
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| pIC50 | 7.3 | Not specified | Inverse agonist activity at GPR3. | |
| IC50 | ~240 nM | HEK293T | Inhibition of GPR3 activity measured by a cAMP GloSensor assay. | |
| Selectivity | Weak activity at GPR6 and GPR12 (pIC50 = 5.1 and 4.9, respectively) | Not specified | Demonstrates selectivity for GPR3 over closely related receptors. |
Experimental Protocols
Cell Culture of HEK293 Cells for GPR3 Studies
Human Embryonic Kidney (HEK293) cells are a commonly used and effective platform for studying GPR3 and the effects of this compound, as they can be readily transfected to express the receptor.
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and re-plate at the desired density.
-
This compound Treatment Protocol
This protocol outlines the steps for treating cultured cells with this compound to assess its impact on GPR3 signaling.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cultured HEK293 cells (either endogenously expressing or transfected with GPR3)
-
Serum-free culture medium
-
Multi-well plates suitable for the chosen assay
Protocol:
-
Cell Seeding: Seed the HEK293 cells into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for generating a dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells with this compound for the desired period. The optimal incubation time may vary depending on the specific assay but can range from 30 minutes to several hours. A 3-hour incubation has been used in binding studies.
-
Downstream Analysis: Following incubation, proceed with the desired assay to measure the effects of this compound, such as a cAMP assay.
cAMP Measurement Assay
A key method to quantify the inverse agonist activity of this compound is to measure the reduction in intracellular cAMP levels.
Materials:
-
This compound-treated cells in multi-well plates
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
Cell lysis buffer (often included in the cAMP assay kit)
-
Plate reader compatible with the chosen assay technology
Protocol:
-
Cell Lysis: After the this compound treatment, lyse the cells according to the manufacturer's protocol for the specific cAMP assay kit being used. This step typically involves aspirating the treatment medium and adding a lysis buffer.
-
cAMP Detection:
-
Follow the instructions provided with the cAMP assay kit to prepare the reagents and samples.
-
For competitive immunoassays, the cell lysate (containing cAMP) is typically incubated with a labeled cAMP conjugate and a specific anti-cAMP antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Acquisition: Measure the signal using a plate reader appropriate for the assay format (e.g., a fluorescence or luminescence reader).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value of this compound from the dose-response curve.
-
Visualizations
Caption: GPR3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell-Based Assays.
References
Application Notes: The Use of AF64394 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF64394 is a potent and selective small molecule inhibitor of the G-protein coupled receptor 3 (GPR3) function.[1] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is of significant interest in drug discovery as it is constitutively active, coupling to the Gs alpha subunit (Gαs) of heterotrimeric G-proteins to persistently stimulate adenylyl cyclase activity and elevate intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
This compound acts as an inverse agonist and a negative allosteric modulator (NAM) of GPR3.[2][4] It binds to the transmembrane dimer interface of the GPR3 homodimer, restraining the receptor in an inactive-like conformation. This action prevents the effective coupling of GPR3 to Gs, thereby reducing the basal level of cAMP accumulation in cells expressing the receptor. Consequently, cAMP accumulation assays are the primary functional method for characterizing the inhibitory activity and potency of this compound and its analogs.
Mechanism of Action: this compound Inhibition of GPR3 Signaling
The diagram below illustrates the signaling pathway of the constitutively active GPR3 receptor and the inhibitory point of this compound.
Caption: GPR3 signaling pathway and inhibition by this compound.
Pharmacological Data of this compound
The potency of this compound is typically determined by its ability to reduce the basal cAMP levels in cells heterologously expressing GPR3. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| pIC₅₀ | 7.3 | Human GPR3 | cAMP Assay | Not Specified | |
| IC₅₀ | ~240 nM | Human GPR3 | cAMP GloSensor | HEK293T | |
| pIC₅₀ | 5.1 | Human GPR6 | cAMP Assay | Not Specified | |
| pIC₅₀ | 4.9 | Human GPR12 | cAMP Assay | Not Specified |
Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocols
A variety of commercial kits can be used to measure cAMP accumulation, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), and competitive immunoassays (e.g., AlphaScreen). The following protocol provides a generalized methodology for an HTRF-based competitive immunoassay, which is a common and robust method for this application.
Principle of the HTRF cAMP Assay
This assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). A specific anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate). In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the labeled cAMP analog from the antibody, leading to a decrease in the FRET signal. For an inverse agonist like this compound, which decreases basal cAMP, its application will result in an increase in the HTRF signal compared to the vehicle control.
Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing human GPR3. A parental cell line not expressing GPR3 should be used as a negative control.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Plates: White, opaque 384-well plates suitable for fluorescence readings.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: (e.g., cAMP Gs HiRange HTRF Kit from Cisbio). Contains cAMP-d2, anti-cAMP Cryptate, lysis buffer, and cAMP standards.
-
Plate Reader: An HTRF-compatible plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Experimental Workflow Diagram
References
- 1. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and function of GPR3 regulated by a negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AF64A In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the cholinergic neurotoxin, ethylcholine aziridinium ion (AF64A), in in vivo studies to model cholinergic hypofunction, a key pathological feature of Alzheimer's disease.
Introduction
AF64A is a potent and selective presynaptic cholinotoxin that is widely used to create animal models of cholinergic deficit.[1] By irreversibly inhibiting choline acetyltransferase (ChAT) and the high-affinity choline transporter (HAChT), AF64A induces a persistent reduction in acetylcholine (ACh) levels, leading to cognitive impairments that mimic those seen in Alzheimer's disease.[2][3] This makes the AF64A-treated animal a valuable tool for investigating the pathophysiology of cholinergic neurodegeneration and for the preclinical evaluation of potential therapeutic agents.[1][4]
Mechanism of Action
AF64A is a choline analog that is actively transported into cholinergic neurons by the high-affinity choline uptake system. Once inside the neuron, it acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. This leads to a depletion of acetylcholine in the presynaptic terminal. The toxin's action is selective for the cholinergic system, although transient effects on other neurotransmitter systems have been noted, likely as a secondary response to the primary cholinergic deficit.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley or Fischer-F344 rats are commonly used.
-
Weight: 250-300g at the time of surgery.
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
AF64A Preparation and Administration
-
Preparation: AF64A (ethylcholine aziridinium ion) should be freshly prepared before each use. Dissolve in artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. A common concentration is 1-3 nmol/µL.
-
Administration Route: Bilateral intracerebroventricular (i.c.v.) injection is the most common method.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill small burr holes over the lateral ventricles.
-
Slowly infuse AF64A solution (e.g., 3 nmol in 3 µL per side) into each ventricle. The infusion rate should be slow (e.g., 0.5 µL/min) to minimize tissue damage.
-
Leave the injection cannula in place for several minutes post-infusion to prevent backflow.
-
Suture the incision and provide appropriate post-operative care, including analgesia.
-
-
Control Group: A sham control group should receive injections of the vehicle (aCSF or saline) alone, following the same surgical procedure.
-
Recovery Period: Allow a recovery period of at least 14 days before behavioral testing to allow for the stabilization of the cholinergic lesion.
Behavioral Assessment
A battery of cognitive tests should be performed to assess learning and memory deficits.
-
Radial Arm Maze: This task assesses spatial working and reference memory. AF64A-treated animals typically make fewer correct choices and require more selections to complete the task.
-
Passive Avoidance Task: This test evaluates long-term memory. Animals with cholinergic deficits show shorter step-through latencies, indicating impaired memory of the aversive stimulus.
-
T-Maze Task: This can be used to assess working memory. AF64A-treated animals often exhibit impairments in the working memory component of this task.
Neurochemical and Histological Analysis
Following behavioral testing, animals are euthanized, and brain tissue is collected for analysis.
-
Dissection: Rapidly dissect brain regions of interest, such as the hippocampus and cortex.
-
Choline Acetyltransferase (ChAT) Activity: Measure ChAT activity using radiometric assays to confirm the extent of the cholinergic lesion. Significant reductions in ChAT activity are expected in the hippocampus and cortex of AF64A-treated animals.
-
Acetylcholine (ACh) Levels: Quantify ACh levels using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Histology: Perform histological staining (e.g., Nissl stain) to assess for non-specific neuronal damage. Immunohistochemistry for cholinergic markers can also be used to visualize the loss of cholinergic neurons.
Data Presentation
Neurochemical Effects of Intracerebroventricular AF64A Administration in Rats
| Brain Region | Dose (nmol) | Time Post-Injection | Parameter | % Decrease vs. Control | Reference |
| Hippocampus | 3 | 7 days | ChAT Activity | ~60-65% | |
| Hippocampus | 3 | 21 days | ChAT Activity | ~60-65% | |
| Hippocampus | 15 | 120 days | Acetylcholine | Significant Decrease | |
| Hippocampus | 30 | 120 days | Acetylcholine | Significant Decrease | |
| Frontal Cortex | 30 | 120 days | Acetylcholine | Significant Decrease | |
| Hippocampus | 2 (per ventricle) | 4 days | ChAT Activity | 55% | |
| Parietal Cortex | 2 (per ventricle) | 4 days | ChAT Activity | 23% | |
| Hippocampus | 3 (per side) | 42 days | ChAT Activity | 43% | |
| Hippocampus | 0.5 (per side) | 7 days | ChAT Activity | ~26-30% |
Behavioral Effects of Intracerebroventricular AF64A Administration in Rats
| Behavioral Task | Dose (nmol) | Time Post-Injection | Key Finding | Reference |
| Passive Avoidance | 15 and 30 | 35 days | Impaired retention (shorter step-through latencies) | |
| Radial Arm Maze | 15 and 30 | 60-80 days | Impaired performance (fewer correct choices) | |
| T-Maze | 3 (per side) | >14 days | Impaired working memory | |
| Radial Maze | 3 (per ventricle) | >14 days | Increased post-delay errors |
Conclusion
The AF64A-induced cholinergic deficit model is a robust and reliable tool for studying the consequences of cholinergic neurodegeneration and for screening potential therapeutic agents for Alzheimer's disease. Careful adherence to the described protocols is essential for obtaining reproducible and meaningful results.
References
- 1. Potential animal models for senile dementia of Alzheimer's type, with emphasis on AF64A-induced cholinotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF64A: an active site directed irreversible inhibitor of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AF64A model of cholinergic hypofunction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arecoline via miniosmotic pump improves AF64A-impaired radial maze performance in rats: a possible model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AF64394 in Bioluminescence Resonance Energy Transfer (BRET) Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF64394 is a potent and selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3).[1] This receptor is a promising therapeutic target for a range of conditions, including Alzheimer's disease and metabolic disorders, due to its constitutive activity leading to elevated cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Bioluminescence Resonance Energy Transfer (BRET), particularly NanoBRET™, has emerged as a powerful, non-radioactive method to study ligand-receptor binding in real-time in living cells.[2] This application note details the use of this compound and its fluorescent analogs in BRET binding assays to characterize their interaction with GPR3.
The NanoBRET assay leverages energy transfer from a NanoLuc® (Nluc) luciferase donor, genetically fused to the target receptor (e.g., Nluc-GPR3), to a fluorescently labeled ligand (acceptor) that binds to the receptor. The proximity of the donor and acceptor upon ligand binding results in a BRET signal. Unlabeled ligands, such as this compound, can then be used in competition assays to determine their binding affinity by measuring the displacement of the fluorescent tracer and the subsequent decrease in the BRET signal.
Signaling Pathway of GPR3
GPR3 is an orphan GPCR that, along with GPR6 and GPR12, constitutively activates the Gs signaling pathway. This leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of the second messenger cAMP. There is also evidence suggesting that GPR3 can couple to inhibitory Gi/o proteins. This compound acts as an inverse agonist, reducing the basal activity of GPR3. Recent studies have shown that this compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3, preventing its dissociation upon Gs protein engagement and thereby inhibiting signaling.
Experimental Principles: NanoBRET™ Ligand Binding Assay
The NanoBRET ligand binding assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged receptor and a fluorescent ligand in live cells. The assay can be performed in two main formats: saturation binding to determine the affinity (Kd) of the fluorescent ligand, and competition binding to determine the affinity (Ki) of unlabeled test compounds.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound fluorescent analogs and the inhibitory potency of unlabeled this compound in competition assays.
Table 1: Binding Affinity of Fluorescent this compound Analogs for GPR3. Data is derived from NanoBRET saturation binding experiments.
| Fluorescent Analog | Fluorophore | Linker Position | pKd | Kd (nM) |
| UR-MB-355 (45) | 5-TAMRA | ortho | 6.99 | ~102 |
pKd is the negative logarithm of the dissociation constant (Kd). Data adapted from Bresinsky et al. (2023).
Table 2: Inhibitory Potency of this compound in Competition Binding Assays. Data is from NanoBRET competition binding experiments using a fluorescent this compound analog as the tracer.
| Competitor | Tracer | Receptor | pIC50 | IC50 (nM) |
| This compound | 1 µM UR-MB-355 (45) | Nluc-GPR3 | ~5.8 | ~1585 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data adapted from Bresinsky et al. (2023).
Detailed Experimental Protocols
Materials and Reagents
-
HEK293 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
N-terminally Nluc-tagged GPR3 expression vector
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
White, clear-bottom 96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent this compound analog (e.g., UR-MB-355)
-
Unlabeled this compound
-
NanoLuc® substrate (e.g., furimazine)
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 430-530 nm for donor and 565-620 nm for acceptor)
Protocol 1: NanoBRET™ Saturation Binding Assay
This protocol is used to determine the binding affinity (Kd) of a fluorescent this compound analog.
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a white, clear-bottom 96-well plate at a density that will result in ~90% confluency on the day of the assay.
-
24 hours after seeding, transfect the cells with the Nluc-GPR3 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells once with HBSS.
-
Prepare serial dilutions of the fluorescent this compound analog in HBSS.
-
-
Assay Execution:
-
Add the diluted fluorescent ligand to the appropriate wells. Include a vehicle control (HBSS only).
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to a set of wells containing the highest concentration of the fluorescent ligand.
-
Incubate the plate for 2-3 hours at 37°C.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells according to the manufacturer's instructions (e.g., 1:1000 dilution).
-
Immediately measure the luminescence signal at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >580 nm for TAMRA).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the BRET ratio of the vehicle control from all other wells to correct for background.
-
Plot the specific binding (Total Binding - Non-specific Binding) against the concentration of the fluorescent ligand.
-
Use a non-linear regression model (e.g., one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.
-
Protocol 2: NanoBRET™ Competition Binding Assay
This protocol is used to determine the binding affinity (IC50/Ki) of unlabeled this compound.
-
Cell Seeding and Transfection:
-
Follow Step 1 from Protocol 1.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells once with HBSS.
-
Prepare serial dilutions of unlabeled this compound in HBSS.
-
Prepare the fluorescent this compound analog at a constant concentration (typically at or below its Kd value) in HBSS.
-
-
Assay Execution:
-
Add the serial dilutions of unlabeled this compound to the wells.
-
Add the fluorescent ligand to all wells (except vehicle control).
-
Incubate the plate for 2-3 hours at 37°C.
-
-
Signal Detection:
-
Follow Step 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Normalize the data, setting the BRET signal in the absence of a competitor as 100% and the signal in the presence of a saturating concentration of competitor as 0%.
-
Plot the normalized BRET ratio against the logarithm of the competitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
If necessary, convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
The use of this compound and its fluorescent derivatives in NanoBRET binding assays provides a robust and sensitive method for characterizing ligand-receptor interactions at GPR3 in a native cellular environment. These assays are instrumental for the screening and development of novel modulators targeting this therapeutically relevant orphan receptor. The detailed protocols and principles outlined in this document serve as a comprehensive guide for researchers aiming to implement this technology in their drug discovery workflows.
References
Application Notes: Fluorescent AF64394 Analogues for Orphan GPCR Research
Introduction
AF64394 is a small molecule identified as a potent inverse agonist for the orphan G protein-coupled receptor (GPCR), GPR3.[1] Orphan GPCRs like GPR3, GPR6, and GPR12 are constitutively active but lack confirmed endogenous ligands, making them challenging pharmacological targets.[1] GPR3, in particular, represents a potential therapeutic target for conditions such as Alzheimer's disease.[2][3][4] To facilitate the study of these receptors and the development of new ligands, fluorescent analogues of this compound have been synthesized. These probes enable the development of sensitive, real-time, and signaling-independent assays to directly measure ligand-receptor engagement on living cells.
The primary application for these analogues is in Bioluminescence Resonance Energy Transfer (BRET)-based ligand binding studies. By attaching a fluorophore such as 5-TAMRA to the this compound scaffold, researchers can create a tool to quantify binding kinetics and affinity at N-terminally tagged Nano-Luciferase (Nluc) fusion receptors. This approach offers a powerful, non-radioactive alternative to traditional methods, fostering the discovery of novel modulators for these pharmacologically important orphan receptors.
Key Applications
-
Real-Time Ligand Binding Kinetics: Monitor the association and dissociation of ligands with GPR3, GPR6, and GPR12 on the surface of living cells.
-
Signaling-Independent Receptor Engagement: Directly measure compound binding without relying on downstream functional readouts like cAMP accumulation, which is particularly useful for orphan receptors.
-
High-Throughput Screening (HTS): Adaptable for HTS formats to screen for new GPR3/6/12 ligands by competition binding assays.
-
Allosteric Modulator Discovery: Investigate the ability of other compounds to modulate the binding of the fluorescent probe, revealing potential allosteric interactions.
Quantitative Data Summary
Recent studies have led to the development of several fluorescent this compound analogues. Compound 45 (also known as UR-MB-355), which incorporates a 5-TAMRA fluorophore, was identified as a lead analogue that binds to GPR3, GPR6, and GPR12 with similar submicromolar affinities. The binding affinities (Kd), determined via NanoBRET saturation assays, are summarized below.
| Fluorescent Analogue | Target Receptor | Cell Line | Assay Type | pKd (mean ± SEM) | Kd (nM) |
| Compound 45 | Nluc-GPR3 | HEK293 | NanoBRET | 6.52 ± 0.09 | ~302 |
| Compound 45 | Nluc-GPR6 | HEK293 | NanoBRET | 6.43 ± 0.11 | ~371 |
| Compound 45 | Nluc-GPR12 | HEK293 | NanoBRET | 6.38 ± 0.08 | ~417 |
| Table 1: Binding affinities of the fluorescent this compound analogue, Compound 45, for orphan GPCRs GPR3, GPR6, and GPR12. Data derived from NanoBRET saturation binding experiments in transiently transfected HEK293 cells. |
Visualizations & Logical Diagrams
A key innovation is the rational design of the fluorescent analogue, where a fluorophore is attached to the parent pharmacophore via a linker at a position that minimizes disruption of receptor binding.
Caption: Logical relationship of the fluorescent analogue's components.
The NanoBRET assay relies on energy transfer from a luciferase-tagged receptor to the fluorescent ligand when they are in close proximity, indicating a binding event.
Caption: Conceptual diagram of the NanoBRET ligand binding assay.
The experimental workflow for utilizing these fluorescent analogues in a binding assay is a multi-step process from cell preparation to data analysis.
Caption: Experimental workflow for a NanoBRET saturation binding assay.
Protocols
Protocol 1: NanoBRET Ligand Saturation Binding Assay
This protocol describes how to determine the binding affinity (Kd) of a fluorescent this compound analogue for a target orphan GPCR (e.g., GPR3) transiently expressed in HEK293 cells.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque, 96-well cell culture plates
-
Plasmid DNA for N-terminally Nluc-tagged receptor (e.g., Nluc-GPR3)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or equivalent serum-free medium
-
Fluorescent this compound analogue (e.g., Compound 45)
-
Nano-Glo® Live Cell Reagent (or equivalent furimazine-based substrate)
-
Assay Buffer (e.g., HBSS or Opti-MEM without phenol red)
-
Plate reader capable of simultaneous dual-emission detection (luminescence at ~460 nm and fluorescence at >610 nm for 5-TAMRA)
Methodology:
-
Cell Seeding:
-
A day before transfection, seed HEK293 cells into a white, opaque 96-well plate at a density of ~3.5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, use approximately 50-100 ng of the Nluc-GPCR plasmid DNA.
-
Replace the cell culture medium with fresh medium and add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C with 5% CO₂. To correct for non-specific binding, a control receptor like Nluc-β1AR can be transfected in parallel.
-
-
Assay Preparation:
-
Prepare serial dilutions of the fluorescent this compound analogue in the chosen assay buffer. Concentrations should span a range from low picomolar to high micromolar to ensure saturation.
-
Prepare the Nluc substrate solution in the assay buffer according to the manufacturer's instructions (e.g., a 1:100 dilution).
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the wells.
-
Add 80 µL of the Nluc substrate solution to each well.
-
Add 20 µL of the appropriate fluorescent ligand dilution to each well. The final volume should be 100 µL.
-
Incubate the plate for 2-3 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Set up the plate reader to measure luminescence at two wavelength windows simultaneously:
-
Donor Emission: 460 nm (e.g., 440-480 nm bandpass filter)
-
Acceptor Emission: >610 nm (longpass filter)
-
-
Read the plate.
-
-
Data Analysis:
-
For each well, calculate the raw BRET ratio: (Acceptor Emission Reading) / (Donor Emission Reading).
-
If a non-specific binding control (e.g., Nluc-β1AR) was used, subtract the average BRET ratio from the control wells from the target receptor wells to get the specific binding signal.
-
Plot the specific BRET ratio as a function of the fluorescent ligand concentration.
-
Fit the data to a one-site binding (hyperbola) model using non-linear regression software (e.g., GraphPad Prism) to determine the Bmax and Kd values. The pKd can be calculated as -log(Kd).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR3 Dimerization with AF64394
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor predominantly expressed in the central nervous system and implicated in various physiological processes, including neuronal development and meiotic arrest.[1][2] GPR3 signals primarily through the Gs-cAMP pathway and is a promising therapeutic target for neurological and metabolic disorders.[1][3] Emerging evidence indicates that GPR3 forms constitutive homodimers, and that this dimerization is a key aspect of its function and regulation.[4]
AF64394 has been identified as a potent and selective inverse agonist of GPR3. It functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of the receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to study GPR3 dimerization and its functional consequences.
Mechanism of Action of this compound
This compound binds to the transmembrane interface of the GPR3 dimer. This binding stabilizes the dimeric conformation and prevents its dissociation upon engagement with the Gs protein. By restraining the receptor in an inactive-like intermediate state, this compound reduces the efficacy of Gs protein coupling and subsequent cAMP production.
Quantitative Data for this compound
The following table summarizes the reported potency and selectivity of this compound for GPR3.
| Parameter | Value | Receptor | Assay | Reference |
| pIC50 | 7.3 | GPR3 | cAMP accumulation | |
| IC50 | ~50 nM (calculated from pIC50) | GPR3 | cAMP accumulation | |
| EC50 | 236 nM | GPR3 | cAMP GloSensor assay | |
| pIC50 | 5.1 | GPR6 | cAMP accumulation | |
| pIC50 | 4.9 | GPR12 | cAMP accumulation |
Signaling Pathway and Proposed Mechanism of this compound Action
The following diagram illustrates the GPR3 signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: GPR3 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to study GPR3 dimerization using this compound are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPR3 Homodimerization
This protocol is designed to measure the constitutive homodimerization of GPR3 and the effect of this compound on this interaction in live cells. The assay relies on the energy transfer between GPR3 receptors tagged with a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., HaloTag or a fluorescent protein).
Experimental Workflow:
Caption: Workflow for the GPR3 homodimerization BRET assay.
Detailed Methodology:
-
Construct Generation:
-
Clone the human GPR3 cDNA into mammalian expression vectors to generate C-terminally tagged fusion proteins with a BRET donor (e.g., NanoLuc® luciferase) and a BRET acceptor (e.g., HaloTag®).
-
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with a constant amount of the GPR3-NanoLuc donor plasmid and increasing amounts of the GPR3-HaloTag acceptor plasmid using a suitable transfection reagent according to the manufacturer's instructions. The total amount of transfected DNA should be kept constant by adding an empty vector.
-
-
BRET Assay:
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., Opti-MEM).
-
Plate the cell suspension into a white, opaque 96-well microplate.
-
To label the acceptor, add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Prepare the NanoLuc® substrate (e.g., furimazine) in the assay buffer according to the manufacturer's instructions.
-
Initiate the BRET reaction by adding the substrate to each well.
-
Immediately measure the luminescence signal at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
To obtain the net BRET ratio, subtract the background BRET ratio (from cells expressing only the donor construct) from the raw BRET ratio.
-
Plot the net BRET ratio as a function of the acceptor/donor expression ratio to generate a saturation curve, which is indicative of specific protein-protein interactions.
-
To assess the effect of this compound, compare the BRET ratios in the presence and absence of the compound. A change in the BRET signal may indicate a conformational change in the dimer or an alteration of the dimerization equilibrium.
-
Co-Immunoprecipitation (Co-IP) for GPR3 Homodimerization
This protocol describes the co-immunoprecipitation of differentially tagged GPR3 proteins to confirm their interaction in a cellular context.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation of GPR3 homodimers.
Detailed Methodology:
-
Construct Generation:
-
Clone the human GPR3 cDNA into mammalian expression vectors to generate C-terminally tagged fusion proteins with different epitope tags (e.g., FLAG and HA).
-
-
Cell Culture and Transfection:
-
Culture and transfect HEK293T cells with GPR3-FLAG and GPR3-HA plasmids as described in the BRET protocol.
-
-
Cell Lysis:
-
48 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated GPR3-HA.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
cAMP Accumulation Assay
This protocol measures the intracellular cAMP levels in response to GPR3's constitutive activity and its inhibition by this compound. The GloSensor™ cAMP Assay is a sensitive method for this purpose.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay using GloSensor.
Detailed Methodology:
-
Cell Line Generation:
-
For stable expression, generate a HEK293 cell line that inducibly or constitutively expresses human GPR3 and stably expresses the GloSensor™-22F cAMP biosensor.
-
-
Assay Procedure:
-
Plate the GPR3-expressing GloSensor™ cells in a white, opaque 384-well plate and culture overnight.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent according to the manufacturer's protocol for 2 hours at room temperature.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of dimerization in GPR3 function. The protocols outlined in this document provide a framework for researchers to study the effects of this compound on GPR3 homodimerization and its downstream signaling. These studies will contribute to a better understanding of GPR3 biology and may facilitate the development of novel therapeutics targeting this receptor.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AF64394 as a Tool for GPR3 Deorphanization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 3 (GPR3) is an orphan receptor with high constitutive activity, primarily signaling through the Gs protein pathway to elevate intracellular cyclic AMP (cAMP) levels.[1][2][3] This constitutive activity has implicated GPR3 in various physiological processes, including neuronal function and oocyte maturation, making it a potential therapeutic target for conditions like Alzheimer's disease.[3][4] The deorphanization of GPR3, the process of identifying its endogenous ligands and understanding its function, is a critical step in validating it as a drug target. AF64394 has been identified as a potent and selective inverse agonist of GPR3, making it an invaluable chemical probe for studying the receptor's function and for screening for potential ligands. This document provides detailed application notes and experimental protocols for utilizing this compound in the deorphanization and characterization of GPR3.
Data Presentation
The following tables summarize the quantitative data for this compound, a key tool for GPR3 research.
| Parameter | Value | Assay Conditions | Reference |
| pIC50 (GPR3) | 7.3 | cAMP accumulation assay in HEK293 cells | |
| IC50 (GPR3) | 0.5 µM (500 nM) | cAMP accumulation assay in HEK293 cells | |
| EC50 (GPR3) | 236 nM | cAMP GloSensor assay in GPR3-expressing HEK293T cells | |
| pIC50 (GPR6) | 5.1 | cAMP accumulation assay in HEK293 cells | |
| IC50 (GPR6) | 7.9 µM | cAMP accumulation assay in HEK293 cells | |
| pIC50 (GPR12) | 4.9 | cAMP accumulation assay in HEK293 cells | |
| IC50 (GPR12) | 12 µM | cAMP accumulation assay in HEK293 cells |
Table 1: Potency and Selectivity of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR3 signaling pathway and a general workflow for its deorphanization using this compound.
Caption: GPR3 constitutively activates Gs, leading to cAMP production and downstream signaling. It can also recruit β-arrestin. This compound acts as an inverse agonist, inhibiting this basal activity.
Caption: A workflow for GPR3 deorphanization, where this compound is used as a reference compound in primary screens and as a competitor in binding assays to validate new ligands.
Experimental Protocols
cAMP Accumulation Assay (GloSensor™ Assay) for Inverse Agonist Screening
This protocol is adapted from a high-throughput screening (HTS)-compatible assay developed to identify GPR3 inverse agonists.
Objective: To measure the inhibition of constitutive GPR3-mediated cAMP production by this compound or test compounds.
Materials:
-
T-REx™ 293 cell line stably co-expressing GPR3 under a tetracycline-inducible promoter and the GloSensor™-22F cAMP biosensor (a custom cell line that may need to be generated).
-
DMEM, high glucose, with GlutaMAX™ and HEPES
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Hygromycin B and Blasticidin (for cell line maintenance)
-
Tetracycline
-
GloSensor™ cAMP Reagent
-
This compound and other test compounds
-
White, solid-bottom 384-well plates
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture the T-REx™ 293/GPR3-GloSensor™ cells in DMEM supplemented with 10% FBS, 5 µg/mL Blasticidin, and 200 µg/mL Hygromycin B at 37°C in a humidified 5% CO2 incubator.
-
To induce GPR3 expression, treat cells with an optimized concentration of tetracycline (e.g., 0.1 µg/mL) for 16-24 hours prior to the assay.
-
On the day of the assay, harvest the cells and resuspend them in CO2-independent medium containing 10% FBS.
-
Dispense 10 µL of the cell suspension (e.g., 1,000 cells/well) into 384-well plates.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound solution to the wells containing the cells. For control wells, add vehicle buffer.
-
-
GloSensor™ Reagent Preparation and Addition:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Add 10 µL of the GloSensor™ cAMP Reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
The decrease in luminescence signal corresponds to a decrease in intracellular cAMP levels, indicating inverse agonist activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for this compound and test compounds by fitting the data to a four-parameter logistic equation.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol provides a general framework for assessing GPR3-mediated β-arrestin recruitment and its modulation by this compound.
Objective: To determine if GPR3 recruits β-arrestin and if this compound can modulate this interaction.
Materials:
-
PathHunter® cell line co-expressing GPR3 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., from DiscoverX).
-
Cell plating reagent (provided with the kit)
-
This compound and other test compounds
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II™ solution, and Cell Assay Buffer)
-
White, clear-bottom 96-well or 384-well plates
-
Chemiluminescent plate reader
Protocol:
-
Cell Plating:
-
Thaw and plate the PathHunter® GPR3 β-arrestin cells in the provided cell plating reagent into the assay plate according to the manufacturer's protocol.
-
Incubate the cells for the recommended time (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound or test compounds in assay buffer.
-
Add the compound solutions to the wells. For agonist testing, add the test compounds directly. For inverse agonist testing of the constitutively active GPR3, add the compounds and measure the change from the basal signal.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Luminescence Reading:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
An increase in signal indicates β-arrestin recruitment.
-
For inverse agonists like this compound, a decrease from the basal signal would be expected if GPR3 constitutively recruits β-arrestin.
-
Calculate EC50 or IC50 values as appropriate.
-
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of unlabeled compounds for GPR3 using a radiolabeled ligand, which could be a tritiated or iodinated derivative of this compound or another suitable GPR3 ligand.
Objective: To determine the binding affinity (Ki) of test compounds for GPR3 by their ability to compete with a radiolabeled GPR3 ligand.
Materials:
-
Cell membranes prepared from cells overexpressing GPR3 (e.g., HEK293 or CHO cells).
-
Radiolabeled GPR3 inverse agonist (e.g., [3H]-AF64394, custom synthesis may be required).
-
Unlabeled this compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing GPR3 in lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Unlabeled test compound at various concentrations (or vehicle for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
GPR3-containing cell membranes (e.g., 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound serves as a critical tool for the deorphanization and functional characterization of GPR3. Its properties as a potent and selective inverse agonist allow for the robust interrogation of GPR3's constitutive activity in various cellular assays. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound in cAMP accumulation, β-arrestin recruitment, and radioligand binding assays. These experiments are fundamental for identifying and characterizing novel GPR3 ligands, ultimately paving the way for a deeper understanding of GPR3 biology and its potential as a therapeutic target.
References
- 1. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
AF64394: Application and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF64394 is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).[1] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity, leading to continuous stimulation of adenylyl cyclase and elevated levels of cyclic AMP (cAMP).[2] This constitutive signaling makes GPR3 a compelling drug target for various pathologies, including Alzheimer's disease and metabolic disorders.[3][4] this compound has been identified as a valuable tool compound for probing GPR3 function and as a starting point for the development of novel therapeutics. Recent studies have elucidated that this compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3. Its binding to the transmembrane dimer interface prevents the dissociation of the GPR3 dimer upon Gs protein engagement, thereby reducing Gs coupling and subsequent signaling. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs in various assays, providing a clear comparison of its potency and selectivity.
| Compound | Assay Type | Target | Parameter | Value | Cell Line | Reference |
| This compound | cAMP-based assay | GPR3 | pIC50 | 7.3 | - | |
| This compound | NanoBRET binding assay | GPR3 | pKi | 6.53 ± 0.20 | Nluc-GPR3 expressing cells | |
| This compound | cAMP-based assay | GPR6 | pIC50 | 5.1 | - | |
| This compound | cAMP-based assay | GPR12 | pIC50 | 4.9 | - | |
| This compound | cAMP GloSensor assay | GPR3 | Potency | ~240 nM | HEK293T |
Signaling Pathway
GPR3 is a constitutively active orphan GPCR that couples to the Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response. This compound, as a negative allosteric modulator, binds to the GPR3 dimer and inhibits this constitutive signaling cascade, resulting in decreased intracellular cAMP levels.
Experimental Protocols
cAMP-Based HTS Assay for GPR3 Inverse Agonists
This protocol is adapted from HTS-compatible assays developed to identify GPR3 inverse agonists. It utilizes a cAMP biosensor, such as GloSensor™, in a cell line with inducible GPR3 expression.
Objective: To identify and characterize compounds that inhibit the constitutive activity of GPR3 by measuring changes in intracellular cAMP levels.
Materials:
-
T-REx™ 293 cell line stably co-expressing a cAMP biosensor (e.g., GloSensor™) and an inducible GPR3.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
GloSensor™ cAMP Reagent.
-
This compound (as a positive control).
-
Test compounds.
-
384-well white, solid-bottom assay plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Cell Seeding:
-
Culture the inducible GPR3 cell line according to standard protocols.
-
Induce GPR3 expression (e.g., with tetracycline) at a pre-optimized concentration and duration to achieve a suitable assay window.
-
Harvest and resuspend cells in assay medium to a density of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay medium (for maximum signal) or a saturating concentration of this compound (for basal signal).
-
-
cAMP Detection:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Add 5 µL of the reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the high (vehicle) and low (saturating this compound) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Ligand Binding HTS Assay
This protocol describes a signaling pathway-independent method to assess the binding of compounds to GPR3 in real-time on living cells.
Objective: To measure the binding affinity of test compounds to GPR3 using a bioluminescence resonance energy transfer (BRET)-based assay.
Materials:
-
HEK293 cells stably expressing Nluc-GPR3 (N-terminally tagged GPR3 with NanoLuc® luciferase).
-
Fluorescently labeled this compound analogue (tracer).
-
This compound (as a competitor).
-
Test compounds.
-
Assay buffer: Opti-MEM or equivalent.
-
Furimazine (NanoLuc® substrate).
-
384-well white, solid-bottom assay plates.
-
BRET-capable plate reader.
Protocol:
-
Cell Seeding:
-
Seed Nluc-GPR3 expressing HEK293 cells in 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and test compounds.
-
To each well, add the test compound or this compound, followed by the fluorescently labeled this compound analogue at a fixed concentration (typically at its Kd value).
-
-
Substrate Addition and Incubation:
-
Add furimazine to each well to a final concentration as recommended by the manufacturer.
-
Incubate for a minimum of 2 hours at 37°C.
-
-
Data Acquisition:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm for a red-shifted fluorophore) simultaneously using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the competitor compound.
-
Fit the data to a one-site binding competition equation to determine the Ki value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a high-throughput screening campaign to identify GPR3 inverse agonists using a primary screen followed by secondary and selectivity assays.
References
Application Notes and Protocols for AF64394: A Potent GPR3 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, biological activity, and experimental protocols for AF64394, a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).
Commercial Sources and Availability
This compound is readily available from several commercial suppliers, ensuring accessibility for research and drug development purposes. The compound is typically supplied as a solid with high purity.
| Supplier | Catalog Number | Purity | Storage | Solubility |
| Tocris Bioscience | 6931 | ≥98% (HPLC) | Store at -20°C | Soluble to 100 mM in DMSO |
| MedchemExpress | HY-12664 | >98% | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | ≥ 125 mg/mL in DMSO |
| R&D Systems | 6931 | ≥98% | Store at -20°C | Soluble to 100 mM in DMSO |
| Cayman Chemical | 19983 | ≥98% | -20°C | Soluble in DMSO |
Biological Activity
This compound is a potent and selective inverse agonist of GPR3. GPR3 is an orphan GPCR that is constitutively active, meaning it signals without the need for a ligand. This constitutive activity leads to the continuous activation of Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3][4][5] this compound effectively inhibits this basal signaling of GPR3.
Quantitative Data on this compound Activity:
| Parameter | Value | Reference |
| pIC50 (GPR3) | 7.3 | |
| IC50 (GPR3) | 0.5 µM | |
| pIC50 (GPR6) | 5.1 | |
| IC50 (GPR6) | 7.9 µM | |
| pIC50 (GPR12) | 4.9 | |
| IC50 (GPR12) | 12 µM |
The data clearly indicates the selectivity of this compound for GPR3 over the closely related receptors GPR6 and GPR12.
Signaling Pathway of GPR3 and Inhibition by this compound
GPR3 is known to be constitutively active, primarily signaling through the Gs protein pathway to increase intracellular cAMP levels. This compound acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation, thereby reducing the basal level of signaling.
Caption: GPR3 constitutive signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on the methodologies described in the scientific literature.
Protocol 1: In Vitro cAMP Measurement Assay
This protocol is designed to measure the inverse agonist activity of this compound by quantifying its effect on cAMP levels in cells expressing GPR3.
Experimental Workflow:
Caption: Workflow for the in vitro cAMP measurement assay.
Materials:
-
HEK293 cells stably expressing human GPR3
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
Plate reader capable of measuring the assay signal
Procedure:
-
Cell Culture: Maintain HEK293-GPR3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Compound Treatment: Remove the culture medium from the wells and add the diluted this compound. Include a vehicle control (DMSO) and a positive control (e.g., forskolin, to stimulate adenylyl cyclase directly and confirm assay functionality).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol describes the preparation of this compound for administration in animal models, as referenced in studies on GPR3 knockout mice which exhibit a late-onset obesity phenotype.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 1 mg/mL solution (example):
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final formulation, mix the following in order:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is clear and homogenous before administration.
Note: The formulation should be prepared fresh before each use. The suitability of this formulation should be confirmed for the specific animal model and route of administration.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GPR3. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The provided protocols offer a starting point for researchers to utilize this compound in their experiments. It is recommended to consult the original research articles for further details and specific experimental conditions.
References
- 1. The G-protein-coupled receptors GPR3 and GPR12 are involved in cAMP signaling and maintenance of meiotic arrest in rodent oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G protein coupled receptor 3 is involved in cAMP and cGMP signaling and maintenance of meiotic arrest in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G Protein Coupled Receptor 3 Is Involved in cAMP and cGMP Signaling and Maintenance of Meiotic Arrest in Porcine Oocytes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AF64394 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of AF64394 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO[1][2].
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: this compound is soluble in DMSO to at least 100 mM[2]. Another source indicates a solubility of ≥ 125 mg/mL (317.36 mM)[3]. For practical purposes, preparing stock solutions at concentrations of 1 mM, 5 mM, or 10 mM is common practice[3].
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. If you notice any precipitation or phase separation, you can gently heat and/or sonicate the solution to aid dissolution. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term stability, it is recommended to aliquot the DMSO stock solution and store it at -80°C for up to two years or at -20°C for up to one year. The solid form of this compound is stable for at least four years when stored at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q5: How stable is this compound in DMSO at room temperature?
A5: While specific long-term stability data for this compound in DMSO at room temperature is not extensively documented in the provided results, a study on fluorescent analogues of this compound in DMSO showed no degradation within an incubation period of 104 days. However, for optimal stability, it is best to follow the recommended storage conditions.
Q6: I'm observing precipitation in my this compound stock solution upon storage. What should I do?
A6: If precipitation occurs, you can try to redissolve the compound by gently warming the solution and using sonication. Ensure that your DMSO is of high purity and anhydrous, as the presence of water can affect solubility and stability. Storing in appropriate containers, such as glass or polypropylene, has been shown to have no significant difference in compound recovery.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Insufficient solvent volume- Low-quality or hydrated DMSO- Compound has precipitated out of solution | - Ensure you are using the correct volume of DMSO for your desired concentration.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution and/or use a sonicator to aid dissolution. |
| Precipitation in Stock Solution | - Improper storage conditions- Freeze-thaw cycles- Solvent evaporation | - Store aliquots at -80°C or -20°C to minimize temperature fluctuations.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | - Inaccurate stock solution concentration- Degradation of the compound | - Verify the concentration of your stock solution.- Prepare fresh stock solutions if degradation is suspected. Follow proper storage guidelines to ensure compound integrity. |
Quantitative Data Summary
Solubility of this compound in DMSO
| Parameter | Value | Reference |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in DMSO | ≥ 125 mg/mL (317.36 mM) |
Storage and Stability of this compound
| Condition | Duration | Stability | Reference |
| Solid Form at -20°C | ≥ 4 years | Stable | |
| In DMSO at -80°C | 2 years | Stable | |
| In DMSO at -20°C | 1 year | Stable | |
| Fluorescent Analogues in DMSO | 104 days | No degradation observed |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 393.87 g/mol ), you would need 0.2539 mL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound solid.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the vial or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C or -20°C for long-term storage.
-
Visualizations
References
potential off-target effects of AF64394
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AF64394. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inverse agonist for the G protein-coupled receptor 3 (GPR3)[1][2]. GPR3 is a constitutively active orphan receptor, meaning it signals without the need for an endogenous ligand, leading to elevated basal levels of cyclic AMP (cAMP)[1][3]. This compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3[4]. It binds to the transmembrane dimer interface, which prevents the dissociation of the GPR3 dimer when it engages with the Gs protein. This action restrains the receptor in an inactive-like state, leading to reduced Gs coupling and a decrease in intracellular cAMP levels.
Q2: What are the known off-target effects of this compound?
Initial screenings have shown that this compound has weak activity at GPR6 and GPR12, which are the closest relatives to GPR3. The potency of this compound at these receptors is reported to be approximately 100-fold lower than its activity at GPR3. Early studies indicated no significant activity at other Class A GPCRs. However, comprehensive off-target screening data for this compound against a broad panel of receptors, ion channels, and enzymes is not publicly available.
Q3: How can I assess the off-target profile of this compound in my experiments?
To characterize the off-target profile of this compound, it is recommended to use commercially available safety screening panels. Companies like Eurofins Discovery offer panels such as the SafetyScreen44™, which includes a range of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. Utilizing such a service can provide a comprehensive assessment of the compound's selectivity and potential for off-target liabilities.
Q4: Are there any known signaling pathways affected by this compound off-target binding?
Given its weak inverse agonist activity at GPR6 and GPR12, this compound could potentially modulate cAMP levels in cells or tissues where these receptors are highly expressed. Like GPR3, GPR6 and GPR12 are also constitutively active and coupled to Gs, leading to cAMP production. Therefore, off-target effects at these receptors would likely manifest as a reduction in cAMP, albeit at much higher concentrations of this compound than required for GPR3 inhibition.
Data on Known Selectivity
The following table summarizes the known selectivity profile of this compound.
| Receptor | Activity | Reported Potency (pIC50) | Reference |
| GPR3 | Inverse Agonist | 7.3 | |
| GPR6 | Weak Inverse Agonist | ~5.3 (estimated 100-fold lower than GPR3) | |
| GPR12 | Weak Inverse Agonist | ~5.3 (estimated 100-fold lower than GPR3) |
Experimental Protocols
To assess the on- and potential off-target effects of this compound, the following experimental protocols can be employed.
Protocol 1: GPR3 Inverse Agonist cAMP Assay
This protocol is designed to measure the inverse agonist activity of this compound on GPR3-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR3 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, GloSensor™, or similar)
-
This compound
-
DMSO (for compound dilution)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture HEK293-GPR3 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well white opaque plate at a pre-optimized density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer (e.g., PBS with a PDE inhibitor like 0.5 mM IBMX) to the desired final concentrations.
-
Compound Treatment: Remove the culture medium from the wells and add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the inverse agonist effect to occur.
-
cAMP Measurement: Following incubation, measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GTPγS Binding Assay for GPR3 Inverse Agonism
This assay measures the ability of this compound to decrease the basal level of G protein activation by GPR3.
Materials:
-
Cell membranes prepared from cells expressing GPR3
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
DMSO
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR3-expressing cells using standard homogenization and centrifugation techniques.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (to a final concentration of ~10 µM)
-
Diluted this compound or vehicle (DMSO)
-
GPR3-containing cell membranes (e.g., 5-10 µg of protein per well)
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of basal [³⁵S]GTPγS binding against the log of the this compound concentration to determine the IC50.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during seeding.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
To minimize edge effects, do not use the outer wells for experimental samples; instead, fill them with PBS or media.
-
Issue 2: No significant decrease in cAMP levels with this compound treatment.
-
Possible Cause: Low GPR3 expression in the cells, inactive compound, or issues with the cAMP assay reagents.
-
Troubleshooting Steps:
-
Confirm GPR3 expression levels in your cell line using a validated method (e.g., qPCR, Western blot, or radioligand binding).
-
Verify the integrity and concentration of your this compound stock solution.
-
Run positive and negative controls for your cAMP assay to ensure the reagents and instrument are performing correctly. For GPR3, a positive control for inverse agonism could be another known GPR3 inverse agonist, if available. A negative control would be an empty vector-transfected cell line.
-
Issue 3: High background in GTPγS binding assay.
-
Possible Cause: High basal G protein activity in the membrane preparation, or non-specific binding of [³⁵S]GTPγS.
-
Troubleshooting Steps:
-
Optimize the concentration of GDP in the assay; higher concentrations can reduce basal activity.
-
Ensure that the filtration and washing steps are performed quickly and efficiently to minimize non-specific binding.
-
Titrate the amount of membrane protein used per well to find the optimal signal-to-noise ratio.
-
Visualizations
Caption: Signaling pathway of GPR3 and the inhibitory action of this compound.
Caption: Experimental workflow for the GPR3 inverse agonist cAMP assay.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. Mechanism and function of GPR3 regulated by a negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AF64394 Variability in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues of variability when working with AF64394, a selective GPR3 inverse agonist and negative allosteric modulator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant variability in my IC50 values for this compound between experiments?
A: Inconsistent IC50 values for this compound can arise from several factors related to its physicochemical properties and experimental conditions.[1][2]
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Compound Solubility and Aggregation: this compound is a lipophilic compound, which can lead to poor aqueous solubility.[3][4][] This may cause the compound to precipitate out of solution, especially when diluting from a high-concentration DMSO stock into aqueous assay media. The formation of aggregates can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Visually inspect for precipitation after diluting this compound into your assay buffer.
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Maintain a consistent, low percentage of DMSO across all wells (typically ≤0.1%).
-
Consider the use of a solubility-enhancing agent like BSA or non-ionic detergents in your assay buffer, but validate that it does not interfere with the assay.
-
-
-
Compound Stability: The stability of this compound in your specific cell culture media and under your experimental conditions can affect its activity over time.
-
Troubleshooting:
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Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
-
-
Cell-Based Variability:
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Cell Passage Number: Cell lines can experience genetic drift with increasing passage numbers, which can alter the expression levels of GPR3 or other signaling components.
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Cell Density: The initial cell seeding density can significantly impact the calculated IC50 value.
-
Troubleshooting:
-
Use authenticated cell lines within a consistent and limited range of passage numbers.
-
Optimize and standardize cell seeding density for all experiments.
-
-
Q2: I am seeing little to no effect of this compound in my cell-based assay. What could be the cause?
A: A lack of response to this compound could be due to issues with the compound itself, the cells, or the assay setup.
-
Incorrect Compound Storage: Improper storage can lead to the degradation of the compound.
-
Troubleshooting: this compound should be stored at -20°C for up to one year or at -80°C for up to two years. Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles.
-
-
Low GPR3 Expression: The cell line you are using may not express GPR3 at a high enough level to detect a significant decrease in basal signaling.
-
Troubleshooting:
-
Confirm GPR3 expression in your cell line using techniques like qPCR or Western blot.
-
Consider using a cell line that overexpresses GPR3.
-
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the modest changes in cAMP levels resulting from the inverse agonism of GPR3.
-
Troubleshooting:
-
Optimize the assay conditions, such as cell number and incubation time, to maximize the assay window.
-
Ensure your cAMP detection kit has the required sensitivity for your experimental system.
-
-
Q3: How can I be sure the effects I'm seeing are due to on-target inhibition of GPR3 and not off-target effects?
A: Differentiating on-target from off-target effects is crucial for accurate interpretation of your results.
-
Use of Controls:
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Negative Control Cell Line: Use a parental cell line that does not express GPR3. This compound should not have an effect on cAMP levels in these cells.
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Structurally Distinct Inhibitor: If available, use another GPR3 inverse agonist with a different chemical scaffold. A similar biological effect would support an on-target mechanism.
-
-
Dose-Response Relationship: A clear dose-dependent effect that correlates with the known potency of this compound suggests on-target activity.
-
Rescue Experiments: In cells expressing a mutant version of GPR3 that is resistant to this compound, the inhibitor's effect should be diminished or absent.
Quantitative Data Summary
| Parameter | Value | Source |
| Mechanism of Action | GPR3 Inverse Agonist / Negative Allosteric Modulator | |
| pIC50 | 7.3 | |
| Molecular Weight | 393.87 g/mol | N/A |
| Formula | C₂₁H₂₀ClN₅O | N/A |
| Solubility | Soluble to 100 mM in DMSO | N/A |
| Storage (Solid) | -20°C (up to 6 months), tightly sealed | |
| Storage (Stock Solution) | -20°C (up to 1 month in aliquots) |
Experimental Protocols & Visualizations
GPR3 Signaling Pathway with this compound Inhibition
G protein-coupled receptor 3 (GPR3) is constitutively active, leading to the continuous activation of Gαs proteins. This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). This compound acts as an inverse agonist and a negative allosteric modulator, binding to the dimeric form of GPR3 to prevent its dissociation and full activation of Gαs, thereby reducing the basal levels of cAMP.
Experimental Workflow: cAMP Assay
The following diagram outlines a typical workflow for a cell-based assay to measure the effect of this compound on intracellular cAMP levels.
Troubleshooting Decision Tree
This decision tree can help guide you through the process of troubleshooting variability in your experiments with this compound.
Detailed Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a general workflow for measuring the inverse agonist activity of this compound on GPR3-expressing cells.
Materials:
-
HEK293 cells stably expressing human GPR3 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit
-
White, low-volume 384-well plates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the GPR3-expressing cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 10 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor. The final DMSO concentration should be kept constant and below 0.1%.
-
Also, prepare a "vehicle control" (assay buffer with DMSO and PDE inhibitor) and a "no cells" control.
-
-
Compound Treatment:
-
Carefully add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes (this incubation time should be optimized).
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer containing the HTRF reagents (d2-labeled cAMP and anti-cAMP cryptate).
-
Add 5 µL of this mixture to each well.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Technical Support Center: Optimizing AF64394 Incubation Time for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for AF64394 in various experimental assays. This compound is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3), functioning as a negative allosteric modulator that specifically targets the dimeric form of the receptor.[1][2][3] Proper incubation time is a critical parameter for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inverse agonist of GPR3.[4] It acts as a negative allosteric modulator by binding to the transmembrane interface of the GPR3 dimer. This binding event prevents the dissociation of the GPR3 dimer upon engagement with the Gs protein, thereby restraining the receptor in an inactive-like conformation and reducing its coupling with Gs, which leads to decreased cyclic AMP (cAMP) accumulation.
Q2: What is a typical incubation time for this compound in cell-based assays?
A2: Published studies have reported using incubation times such as 4 hours in cell-based assays to assess the effect of this compound on cAMP levels. However, the optimal incubation time can vary depending on the specific experimental conditions, including cell type, assay format, and the concentration of this compound being used. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific system.
Q3: How do I determine the optimal incubation time for my experiment?
A3: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration close to the IC50 value) and measuring the desired downstream effect (e.g., inhibition of cAMP production) at multiple time points (e.g., 1, 2, 4, 8, 12, and 24 hours). The optimal incubation time is the point at which the maximal and stable inhibitory effect is observed.
Q4: What factors can influence the optimal incubation time for this compound?
A4: Several factors can influence the optimal incubation time, including:
-
Cell Type: The expression level of GPR3 and the overall metabolic activity of the cells can affect the time required to observe a response.
-
This compound Concentration: Higher concentrations may produce a faster response, while lower concentrations might require a longer incubation to reach maximal effect.
-
Assay Temperature: Temperature affects reaction kinetics. Most cell-based assays are performed at 37°C, but variations can impact the required incubation time.
-
Assay Readout: The nature of the downstream signaling event being measured (e.g., direct G protein coupling, second messenger accumulation, or gene expression) will influence the time it takes to observe a change.
Q5: What are the solubility and storage recommendations for this compound?
A5: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C. Prepare high-concentration stock solutions in DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incubation time is too short for the inhibitory effect to manifest. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay conditions. |
| This compound has degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Ensure proper storage at -20°C. | |
| Low expression of GPR3 in the cell line used. | Confirm GPR3 expression in your cell line using a validated method such as qPCR or Western blot. | |
| High variability between replicate wells | Inconsistent incubation times across the plate. | Ensure that all wells are treated and incubated for the same duration. Use a multichannel pipette for simultaneous addition of the compound. |
| Cell health and density are not uniform across the plate. | Ensure even cell seeding and check for uniform cell health and confluency before starting the experiment. | |
| Effect of this compound diminishes at later time points | The compound may be metabolized by the cells or may be unstable in the culture medium over extended periods. | If a shorter incubation time yields a sufficient effect, it may be preferable. Alternatively, consider a medium change with fresh compound for longer-term experiments. |
| Cellular compensatory mechanisms are activated over time. | Analyze earlier time points to capture the primary inhibitory effect before compensatory responses occur. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method for determining the optimal incubation time of this compound in a cell-based cAMP assay.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing GPR3 in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Include a vehicle control (e.g., DMSO). The final DMSO concentration should typically be below 0.5%.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plates for various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) at 37°C.
-
Assay: Following each incubation period, perform a cAMP assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition of cAMP production against the incubation time. The optimal incubation time is the shortest duration that provides a maximal and stable inhibitory effect.
Protocol 2: Dose-Response Experiment with Optimized Incubation Time
Once the optimal incubation time is determined, a dose-response experiment can be performed to determine the IC50 value of this compound.
Methodology:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation: Prepare a serial dilution of this compound to cover a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate the plate for the predetermined optimal incubation time at 37°C.
-
Assay: Perform the cAMP assay.
-
Data Analysis: Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Data Presentation
Table 1: Example of a Time-Course Experiment Data
| Incubation Time (hours) | % Inhibition of cAMP Production (Mean ± SD) |
| 1 | 35.2 ± 4.1 |
| 2 | 68.5 ± 5.3 |
| 4 | 85.1 ± 3.8 |
| 8 | 86.3 ± 4.0 |
| 12 | 84.9 ± 4.5 |
| 24 | 80.7 ± 6.2 |
In this example, an incubation time of 4-8 hours would be considered optimal.
Table 2: Example of a Dose-Response Experiment Data (at 4-hour incubation)
| This compound Concentration (nM) | % Inhibition of cAMP Production (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.7 ± 3.5 |
| 100 | 50.3 ± 4.2 |
| 500 | 78.9 ± 3.9 |
| 1000 | 85.4 ± 2.8 |
| 10000 | 86.1 ± 3.1 |
Visualizations
Caption: Signaling pathway of GPR3 and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound incubation time.
Caption: Logical troubleshooting flow for experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and function of GPR3 regulated by a negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and function of GPR3 regulated by a negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
AF64A Cytotoxicity and Cell Viability Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholinergic neurotoxin AF64A. Here, you will find detailed methodologies for key experiments, structured data presentation, and visual diagrams of relevant signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is AF64A and how does it induce cytotoxicity?
AF64A (Ethylcholine Aziridinium) is a specific neurotoxin that targets cholinergic neurons. Its cytotoxicity stems from its structural similarity to choline, allowing it to be taken up by the high-affinity choline transport (HAChT) system.[1][2] Once inside the neuron, AF64A irreversibly inhibits choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis.[3] This disruption of cholinergic function leads to a cascade of events, including oxidative stress and apoptosis, ultimately resulting in cell death.
Q2: What are the typical concentrations of AF64A used in cell culture experiments?
The effective concentration of AF64A is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies have used concentrations ranging from 25 µM to 100 µM in cell lines like LA-N-2 and NG-108-15.[2][3]
Q3: How long should I incubate my cells with AF64A?
The incubation time for AF64A treatment is also variable and depends on the cell type and the specific endpoint being measured. Inhibition of ChAT activity can be observed within a few hours (e.g., 5 hours), while significant cell lysis, as measured by LDH release, may not be apparent until 18 hours or longer. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Q4: Can AF64A interfere with standard cytotoxicity and cell viability assays?
Yes, the mechanism of action of AF64A can potentially interfere with certain assays. For example, since AF64A affects mitochondrial function through oxidative stress, assays that rely on mitochondrial reductase activity, such as the MTT assay, could be influenced. It is crucial to include proper controls and, if possible, validate findings with an alternative assay that measures a different aspect of cell health, such as membrane integrity (LDH assay).
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents with reducing agents. | Use fresh, sterile reagents. Ensure aseptic technique during the assay. |
| Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low absorbance readings | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incubation time with MTT reagent is too short. | Increase the incubation time to allow for sufficient formazan crystal formation. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. | |
| Variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Inconsistent pipetting volumes. | Use calibrated pipettes and be consistent with pipetting technique. |
LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH release in control cells | Cells are stressed or dying due to suboptimal culture conditions. | Ensure proper cell culture conditions (e.g., temperature, CO2, humidity). Handle cells gently during media changes and reagent addition. |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or run a medium-only control to subtract background LDH activity. | |
| Low LDH release in treated samples despite visible cell death | The assay was performed too early. | LDH is released during late-stage apoptosis or necrosis. Extend the treatment duration. |
| The test compound inhibits the LDH enzyme. | If suspected, an LDH activity inhibition control should be performed. | |
| High variability between replicate wells | Presence of bubbles in the wells. | Centrifuge the plate to remove bubbles or carefully pop them with a sterile needle. |
| Incomplete cell lysis in the maximum LDH release control. | Ensure complete lysis by optimizing the concentration of the lysis buffer and incubation time. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of AF64A in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
AF64A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
AF64A Treatment: The next day, remove the medium and add fresh medium containing various concentrations of AF64A. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
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Complete culture medium
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AF64A stock solution
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LDH assay kit (containing LDH reaction mixture and stop solution)
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Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with lysis buffer), and a "medium background" control.
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Maximum Release Control: Add lysis buffer to the "maximum LDH release" wells and incubate for 15-30 minutes before collecting the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Signaling Pathways and Experimental Workflows
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. AF64A-induced cytotoxicity and changes in choline acetyltransferase activity in the LA-N-2 neuroblastoma cell line are modulated by choline and hemicholinium-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF64A: an active site directed irreversible inhibitor of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
AF64394 quality control and purity assessment
AF64394 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist for the G-protein coupled receptor 3 (GPR3).[1] GPR3 is a constitutively active orphan receptor, meaning it is active without binding to a natural ligand. This compound functions by inhibiting this constitutive activity, which can be observed through a decrease in cyclic AMP (cAMP) levels.[2]
2. What is the recommended purity for this compound for in-vitro and in-vivo studies?
For most research applications, a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC), is recommended.[1] For sensitive assays or in-vivo studies, higher purity may be required to avoid off-target effects from impurities.
3. How should this compound be stored to ensure its stability?
This compound should be stored at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. Studies on fluorescent analogs of this compound have shown no degradation in DMSO or aqueous solution for up to 104 days when stored properly.
4. What is the solubility of this compound?
This compound is soluble in DMSO up to 100 mM.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
Problem: Unexpected peaks are observed in the HPLC chromatogram.
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Possible Cause 1: Contamination. The sample may have been contaminated during handling.
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Solution: Ensure that all glassware, solvents, and equipment are clean. Prepare a fresh sample using new aliquots of solvents and re-analyze.
-
-
Possible Cause 2: Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Review the storage conditions and handling procedures. If degradation is suspected, obtain a new vial of the compound. It is advisable to aliquot the compound upon first use to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Impurities in the solvent. The solvent used to dissolve the compound may contain impurities.
-
Solution: Run a blank injection of the solvent to check for any background peaks. Use high-purity, HPLC-grade solvents.
-
Problem: The observed biological activity of this compound is lower than expected.
-
Possible Cause 1: Incorrect concentration. The concentration of the stock solution may be inaccurate.
-
Solution: Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometric method if a known extinction coefficient is available.
-
-
Possible Cause 2: Compound degradation. As mentioned above, improper storage can lead to degradation and loss of activity.
-
Solution: Assess the purity of the compound by HPLC. If degradation is confirmed, use a fresh vial.
-
-
Possible Cause 3: Issues with the experimental assay. The assay itself may not be performing optimally.
-
Solution: Include appropriate positive and negative controls in your experiment to validate the assay performance. Ensure that all reagents are fresh and that the protocol is being followed correctly.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Purity Specifications
| Parameter | Value | Source |
| Molecular Weight | 393.87 g/mol | |
| Formula | C₂₁H₂₀ClN₅O | |
| Purity (by HPLC) | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 1637300-25-4 |
Table 2: Biological Activity
| Target | Activity | pIC₅₀ | Source |
| GPR3 | Inverse Agonist | 7.3 | |
| GPR6 | Inverse Agonist | 5.1 | |
| GPR12 | Inverse Agonist | 4.9 |
Table 3: Recommended Storage Conditions
| Condition | Duration | Source |
| Solid | -20°C | |
| Stock Solution (-20°C) | 1 year | |
| Stock Solution (-80°C) | 2 years |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methods used for the analysis of this compound analogs and is suitable for assessing the purity of this compound.
-
Instrumentation:
-
Agilent 1100 HPLC system (or equivalent) with a binary pump, autosampler, column compartment, and a diode array detector (DAD).
-
-
Column:
-
Phenomenex Kinetex XB-C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Gemini NX-C18 (250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
Start with a composition of 95% A and 5% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: 254 nm
-
Injection Volume: 10 µL
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Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% TFA).
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (dilution solvent) to identify any system peaks.
-
Inject the prepared this compound sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
References
Technical Support Center: Working with AF64A in Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholinergic neurotoxin AF64A (Ethylcholine aziridinium) in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is AF64A and how does it work?
AF64A is a neurotoxin that selectively targets and destroys cholinergic neurons. Its mechanism of action involves being taken up by the high-affinity choline transporter (HAChT), which is predominantly expressed on cholinergic nerve terminals. Once inside the neuron, AF64A irreversibly inhibits choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, and at higher concentrations, it can also directly contribute to cytotoxicity, leading to neuronal death.[1]
Q2: What are the expected effects of AF64A on primary neurons?
At lower concentrations (e.g., up to 22.5 µM in rat primary cultures), AF64A selectively reduces the number of acetylcholinesterase-stained (cholinergic) cells, often causing damage to neuronal processes while leaving the cell bodies initially intact.[2] Higher concentrations can lead to more generalized, non-selective neuronal and glial cell death.[2] In vivo studies have shown that AF64A administration leads to a significant decrease in acetylcholine levels in brain regions rich in cholinergic innervation, such as the hippocampus and cortex.[2]
Q3: How should AF64A be prepared and stored?
AF64A is unstable in aqueous solutions. It is crucial to prepare solutions fresh immediately before each experiment. For in vitro studies, it can be dissolved in an appropriate buffer, such as Krebs Ringer buffer. For in vivo applications, sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline, with a slightly acidic pH (around 4.5), is recommended to minimize hydrolysis. Unused, reconstituted AF64A should be discarded and not stored for later use.
Troubleshooting Guide
Challenges in working with AF64A in primary neurons can often be categorized into issues related to the neurotoxin itself, the health of the primary neuronal culture, or the experimental procedure.
AF64A-Specific Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no cholinergic neurotoxicity | AF64A degradation: The compound is unstable in aqueous solutions. | Prepare AF64A solution immediately before use. Do not store reconstituted AF64A. |
| Incorrect concentration: The effective concentration can vary between neuronal types and culture conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific primary neuron type (e.g., hippocampal, cortical, septal). | |
| Incorrect pH of the vehicle: Neutral or alkaline pH accelerates hydrolysis. | For in vivo or specific in vitro applications, ensure the vehicle (e.g., aCSF) is adjusted to a slightly acidic pH (e.g., 4.5). | |
| High levels of non-specific cell death | Concentration too high: Exceeding the selective concentration range leads to generalized cytotoxicity. | Reduce the AF64A concentration. Refer to dose-response data to find the selective range for your cell type.[2] |
| Contamination of AF64A solution: Bacterial or other contaminants can cause widespread cell death. | Use sterile reagents and aseptic techniques when preparing the AF64A solution. | |
| Variability between experiments | Inconsistent AF64A preparation: Differences in preparation time, temperature, or pH can alter the effective concentration. | Standardize the AF64A preparation protocol. Ensure the powder is fully dissolved and used within a consistent, short timeframe. |
| Age of neuronal culture: The susceptibility of neurons to AF64A can change with their developmental stage in vitro. | Use cultures of a consistent age (days in vitro) for all experiments to ensure reproducibility. |
Primary Neuron Culture Health
| Problem | Possible Cause | Recommended Solution |
| Low neuron viability before AF64A treatment | Poor initial cell health: Issues with dissection, dissociation, or plating. | Optimize the primary neuron isolation and culture protocol. Ensure gentle handling of tissue and use appropriate enzymes and media. |
| Inadequate culture conditions: Suboptimal media, supplements, or coating substrate. | Use a serum-free culture medium formulated for neurons (e.g., Neurobasal with B27 supplement). Ensure proper coating of culture vessels with substrates like poly-D-lysine. | |
| Neuron clumping and poor morphology | Suboptimal plating density: Too high or too low density can affect neuron health and connectivity. | Determine the optimal plating density for your specific neuronal type and experimental needs. |
| Improper dissociation: Incomplete dissociation of tissue can lead to cell clumps. | Ensure thorough but gentle trituration during the dissociation step. | |
| Glial cell overgrowth | Presence of mitotic cells: Glial cells can proliferate and outcompete neurons. | Consider using an anti-mitotic agent like cytosine arabinoside (AraC) at a low concentration, but be aware of potential neurotoxic side effects. |
Experimental Protocols
Preparation of AF64A Solution
-
On the day of the experiment, allow the vial of AF64A powder to come to room temperature before opening to prevent condensation.
-
Under sterile conditions, weigh the required amount of AF64A.
-
Dissolve the powder in pre-chilled, sterile Krebs Ringer buffer (for in vitro) or pH 4.5 artificial cerebrospinal fluid (aCSF) (for in vivo) to the desired stock concentration.
-
Gently vortex the solution until the AF64A is completely dissolved.
-
Keep the solution on ice and protected from light.
-
Use the freshly prepared solution within one hour.
Treatment of Primary Hippocampal Neurons with AF64A
-
Culture primary hippocampal neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX for 7-9 days in vitro (DIV).
-
On the day of treatment, prepare the AF64A solution as described above.
-
Gently remove half of the conditioned culture medium from each well and store it in a separate plate at 37°C.
-
Dilute the AF64A stock solution in fresh, pre-warmed Neurobasal medium to the final desired concentrations (e.g., 10 µM, 30 µM).
-
Add the AF64A-containing medium to the corresponding wells. For control wells, add fresh medium without AF64A.
-
Incubate the neurons with AF64A for 1 hour at 37°C in a 5% CO2 incubator.
-
After the incubation period, gently remove the AF64A-containing medium.
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Wash the neurons twice with pre-warmed, sterile phosphate-buffered saline (PBS).
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Return the saved conditioned medium to the respective wells.
-
Add fresh, pre-warmed Neurobasal medium to return to the original volume.
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Return the plates to the incubator and assess neuronal viability and function at desired time points post-treatment (e.g., 24, 48, 72 hours).
Signaling Pathways and Visualizations
Proposed Signaling Pathway for AF64A-Induced Apoptosis in Cholinergic Neurons
AF64A-induced neurotoxicity in cholinergic neurons is thought to culminate in apoptosis. The pathway likely involves the activation of intrinsic apoptotic signaling cascades. While the precise sequence of events specific to AF64A is still under investigation, a plausible mechanism involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent caspase activation.
References
- 1. AF64A: an active site directed irreversible inhibitor of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in AF64394 assays
This technical support center provides troubleshooting guidance for researchers utilizing AF64394 in their experiments. The following information is designed to help optimize experimental workflows and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experimentation in a question-and-answer format.
High Background Signal in cAMP Assays
Question: I am observing a high background signal in my GloSensor™ cAMP assay when testing this compound, even in the absence of any compounds. What are the potential causes and solutions?
Answer: High background in a cAMP assay can mask the effects of your test compound. Here are common causes and their solutions:
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Constitutive GPR3 Activity: GPR3 is known to be a constitutively active receptor, meaning it signals to produce cAMP even without an agonist.[1][2] This inherent activity is the primary source of the "high" basal signal you are observing. This compound is an inverse agonist, so its expected effect is to reduce this basal cAMP level.[1][3]
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Cell Density: Plating too many cells per well can lead to an excessively high basal cAMP level that may fall outside the optimal detection range of the assay.[4] Conversely, too few cells can result in a weak signal.
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Solution: Optimize cell seeding density by performing a titration to find the cell number that provides a robust basal signal within the linear range of your detection instrument.
-
-
PDE Inhibitor Concentration: Phosphodiesterase (PDE) inhibitors like IBMX are often used to prevent cAMP degradation and amplify the signal. However, a high concentration can elevate the basal signal excessively.
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Solution: Titrate the PDE inhibitor to the lowest concentration that provides a stable and reproducible signal window.
-
-
Assay Temperature: The GloSensor™ assay is temperature-sensitive.
-
Solution: It is recommended to perform preincubation and luminescence readings at room temperature for optimal signal-to-background ratio.
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Low Signal or Small Assay Window in cAMP Assays
Question: My GloSensor™ assay shows a very small window between the basal signal and the signal after adding this compound. How can I improve this?
Answer: A small assay window can make it difficult to accurately determine the potency of inverse agonists. Consider the following:
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Suboptimal GPR3 Expression: Insufficient receptor expression will lead to a low basal cAMP level, making it difficult to detect a further decrease by an inverse agonist.
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Solution: If using an inducible expression system, optimize the concentration of the inducing agent (e.g., tetracycline) and the induction time to achieve a robust basal signal. For transient transfections, ensure high transfection efficiency.
-
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Inefficient PDE Inhibition: If cAMP is rapidly degraded, the observable signal window will be reduced.
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Solution: Ensure a sufficient concentration of a PDE inhibitor like IBMX is included in the assay buffer.
-
-
Assay Kinetics: The maximal effect of an inverse agonist may take time to manifest.
-
Solution: Perform a time-course experiment to determine the optimal incubation time with this compound before reading the luminescence. Typically, maximal changes are observed within 10-20 minutes.
-
High Variability Between Replicate Wells
Question: I am observing high well-to-well variability in my this compound assay data. What could be causing this?
Answer: High variability can compromise the reliability of your results. Potential causes include:
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes with proper technique.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect enzyme kinetics and cellular processes.
-
Solution: Ensure the plate is incubated on a flat, evenly heated surface. Allow the plate to equilibrate to the assay temperature before adding reagents.
-
Troubleshooting NanoBRET™ Binding Assays
Question: I am setting up a NanoBRET™ assay for this compound competition binding and am experiencing a low signal-to-noise ratio. What are some key optimization steps?
Answer: A robust NanoBRET™ signal depends on several factors:
-
Suboptimal Tracer Concentration: The concentration of the fluorescently labeled ligand (tracer) is critical.
-
Solution: Perform a saturation binding experiment to determine the Kd of your tracer. For competition assays, use a tracer concentration at or below its Kd to ensure sensitive detection of competitor binding.
-
-
Low Expression of Nluc-GPR3: Insufficient expression of the NanoLuc®-tagged receptor will result in a weak donor signal.
-
Solution: Confirm the expression of the Nluc-GPR3 fusion protein via Western blot or by measuring the luminescence of the NanoLuc® donor. Optimize transfection or cell line generation if necessary.
-
-
High Background from Autofluorescence: Cellular components can autofluoresce, contributing to background noise.
-
Solution: Use a "no acceptor" control (cells expressing only the Nluc-GPR3 donor) to determine the level of background signal and subtract it from your experimental readings.
-
-
Non-specific Binding of the Tracer: The fluorescent tracer may bind to components other than the target receptor.
-
Solution: Include a control with untransfected cells treated with the tracer to assess non-specific binding.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound assays.
Table 1: this compound Potency in GPR3 Inverse Agonist Assays
| Parameter | Value | Cell Line | Assay Type | Reference |
| pIC50 | 7.3 | Not Specified | Not Specified | |
| IC50 | Mid-nanomolar range | Not Specified | Not Specified |
Table 2: Assay Performance Metrics for GPR3 Assays
| Parameter | Value | Assay Type | Cell System | Reference |
| Signal-to-Background Ratio | ~20-fold | GloSensor™ cAMP Assay | T-REx 293 with inducible GPR3 | |
| DMSO Tolerance | Up to 2.5% | GloSensor™ cAMP Assay | T-REx-293/hGPR3-GS22F |
Experimental Protocols
Protocol 1: GloSensor™ cAMP Assay for this compound Inverse Agonist Activity
This protocol is adapted for measuring the inverse agonist activity of this compound on the constitutively active GPR3 receptor.
-
Cell Plating:
-
Seed HEK293 cells stably expressing GPR3 and the GloSensor™-22F plasmid in a white, clear-bottom 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Equilibration:
-
On the day of the assay, remove the culture medium.
-
Add 30 µL/well of equilibration medium (e.g., CO2-independent medium) containing the GloSensor™ cAMP Reagent.
-
Incubate for 1 hour at 37°C, followed by 1 hour at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the equilibration medium.
-
Add the desired volume of the this compound dilutions to the wells. Include a vehicle-only control (e.g., DMSO).
-
-
Signal Measurement:
-
Measure luminescence immediately after compound addition using a plate reader.
-
For kinetic measurements, take readings every 1-2 minutes for 20-30 minutes. For endpoint assays, a single reading after 15-20 minutes is typical.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the pIC50 value from the resulting concentration-response curve.
-
Protocol 2: NanoBRET™ Competition Binding Assay for this compound
This protocol describes how to measure the binding of unlabeled this compound to GPR3 by competing with a fluorescent tracer.
-
Cell Plating:
-
Seed HEK293 cells stably expressing N-terminally NanoLuc®-tagged GPR3 (Nluc-GPR3) in a white, 96-well assay plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of unlabeled this compound.
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In each well, add the this compound dilutions and a fixed concentration of a suitable fluorescent tracer for GPR3 (e.g., a fluorescent analog of this compound). The tracer concentration should ideally be at or below its Kd.
-
Include controls for "no competitor" (tracer only) and "no tracer" (cells only).
-
-
Incubation:
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Wait 3-5 minutes for the signal to stabilize.
-
Measure the donor emission (~460 nm) and acceptor emission (>610 nm) simultaneously using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: GPR3 constitutive signaling pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AF64394 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF64394, a selective GPR3 inverse agonist. This resource offers detailed information on storage, stability, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and selective GPR3 inverse agonist.[1] It functions by inhibiting the constitutive activity of the G protein-coupled receptor 3 (GPR3), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity.[2][3]
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly by supplier, but the following provides a general guideline. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it can be stable for at least four years. Once in solution, for example in DMSO, it should be stored at -80°C for up to two years or -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in dimethyl sulfoxide (DMSO), with a solubility of at least 100 mM. When preparing stock solutions, ensure the use of high-quality, anhydrous DMSO to prevent hydrolysis of the compound.
Q4: What is the known stability of this compound in experimental conditions?
A: While specific degradation pathways of this compound are not extensively documented in publicly available literature, studies on its fluorescent analogues have shown no degradation in aqueous solution or DMSO over an incubation period of 104 days. However, it is always best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure optimal activity. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound | 1. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 2. Incorrect Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cell Health: The cells may be unhealthy or have a low passage number, affecting their response. 4. Low GPR3 Expression: The cell line used may not express GPR3 at a sufficient level. | 1. Ensure this compound has been stored correctly. Prepare a fresh stock solution from solid compound. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Check cell viability and morphology. Use cells within a consistent and low passage number range. 4. Verify GPR3 expression in your cell line using techniques like qPCR or Western blot. |
| High background signal in cAMP assays | 1. Constitutive GPR3 Activity: High basal GPR3 activity can lead to a high background cAMP level. 2. Assay Conditions: The assay may not be optimized for detecting a decrease in cAMP. | 1. This is expected as this compound is an inverse agonist. The goal is to measure the reduction from this high baseline. 2. Optimize the assay by adjusting cell number, incubation time, and the concentration of any stimulating agents (if used). |
| Variability between replicate wells | 1. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. 3. Avoid using the outer wells of the plate for critical measurements. Fill them with sterile media or PBS to minimize edge effects. |
| Unexpected off-target effects | 1. High Concentration: Using this compound at a concentration significantly above its IC50 for GPR3 can lead to off-target binding. 2. Compound Purity: The this compound sample may contain impurities. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure you are using a high-purity compound from a reputable supplier. |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | |
| In DMSO | -80°C | 2 years | |
| In DMSO | -20°C | 1 year |
Table 2: Potency of this compound
| Target | Assay Type | Cell Line | Potency (pIC50) | Source |
| GPR3 | cAMP accumulation | HEK293 | 7.3 | |
| GPR6 | cAMP accumulation | HEK293 | 5.1 | |
| GPR12 | cAMP accumulation | HEK293 | 4.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General cAMP Inhibition Assay
Materials:
-
HEK293 cells expressing GPR3
-
Complete cell culture medium
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
White or black 96-well or 384-well assay plates (as per kit instructions)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed GPR3-expressing HEK293 cells into the appropriate assay plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer or serum-free medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Compound Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Following the incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: GPR3 constitutively activates Gs protein, leading to cAMP production. This compound inhibits this.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Validation & Comparative
A Comparative Guide to GPR3 Ligands: AF64394 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AF64394 with other known G protein-coupled receptor 3 (GPR3) ligands. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in the selection of appropriate pharmacological tools for GPR3 research.
G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor predominantly expressed in the brain, ovaries, and testes. Its role in various physiological processes, including oocyte meiotic arrest and neuronal development, has made it an attractive therapeutic target. This compound was the first identified small molecule inverse agonist for GPR3, paving the way for further investigation into the receptor's function and the development of novel modulators. This guide compares this compound with other notable GPR3 ligands: the agonist Diphenyleneiodonium chloride (DPI), the inverse agonist Cannabidiol (CBD), and the fluorescently labeled this compound analog, UR-MB-355.
Performance Comparison of GPR3 Ligands
The following table summarizes the key quantitative data for this compound and its counterparts, focusing on their binding affinity, efficacy, and selectivity for GPR3 and related receptors GPR6 and GPR12.
| Ligand | Type | Target(s) | Potency (pIC50 / pEC50 / pKi) | Selectivity Profile | Reference(s) |
| This compound | Inverse Agonist | GPR3 | pIC50: 7.3 | Selective for GPR3 over GPR6 and GPR12 (weak activity at GPR6/12).[1][2][3] | [3] |
| Diphenyleneiodonium (DPI) | Agonist | GPR3 | EC50: 1 µM (pEC50: 6.0) | Selective for GPR3; does not activate GPR6 or GPR12. | |
| Cannabidiol (CBD) | Inverse Agonist | GPR3, GPR6, GPR12 | Micromolar IC50s | Acts as an inverse agonist at GPR3, GPR6, and GPR12. | |
| UR-MB-355 (cpd 45) | Inverse Agonist (Fluorescent) | GPR3, GPR6, GPR12 | pKi: 7.88 ± 0.17 (for Nluc-GPR6) | Binds to GPR3, GPR6, and GPR12 with similar submicromolar affinities. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
GPR3 Signaling Cascade
GPR3 is constitutively active, primarily signaling through the Gs alpha subunit (Gαs) to activate adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. Inverse agonists like this compound inhibit this basal activity.
Caption: GPR3 constitutively activates the Gαs-cAMP signaling pathway, a process inhibited by inverse agonists like this compound.
NanoBRET Ligand Binding Assay Workflow
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure ligand binding to a receptor in real-time in living cells.
Caption: Workflow for determining ligand binding affinity using the NanoBRET assay with Nluc-tagged GPR3.
GloSensor™ cAMP Assay Workflow
The GloSensor™ cAMP assay utilizes a genetically engineered luciferase that emits light in response to cAMP binding, allowing for the quantification of intracellular cAMP levels.
Caption: Workflow for measuring changes in intracellular cAMP levels in response to GPR3 ligands using the GloSensor™ assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
NanoBRET™ Ligand Binding Assay
This protocol is adapted from studies characterizing fluorescent ligands for GPR3.
Objective: To determine the binding affinity (Kd or Ki) of ligands for GPR3 in live cells.
Materials:
-
HEK293 cells
-
Expression vector for N-terminally NanoLuc (Nluc)-tagged GPR3
-
Transfection reagent
-
White, 96-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescent ligand (e.g., UR-MB-355)
-
Unlabeled competitor ligand (e.g., this compound)
-
Nano-Glo® Luciferase Assay Substrate (Furimazine)
-
Luminometer with two emission filters (e.g., 460nm for donor and >600nm for acceptor)
Procedure:
-
Cell Transfection: 24 hours prior to the assay, transfect HEK293 cells with the Nluc-GPR3 expression vector.
-
Cell Plating: On the day of the assay, harvest transfected cells and resuspend them in Opti-MEM. Plate the cells in the white 96-well assay plate.
-
Ligand Addition:
-
Saturation Binding: Add serial dilutions of the fluorescent ligand to the wells. Include wells with a high concentration of unlabeled competitor to determine non-specific binding.
-
Competition Binding: Add a fixed concentration of the fluorescent ligand along with serial dilutions of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (Furimazine) to all wells to a final concentration of 10 µM.
-
Signal Measurement: Incubate for 5 minutes at 37°C and then measure the luminescence at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. For saturation binding, plot the specific binding against the ligand concentration to determine the Kd. For competition binding, plot the BRET ratio against the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
GloSensor™ cAMP Assay
This protocol is based on methods for screening GPR3 inverse agonists.
Objective: To measure the effect of ligands on intracellular cAMP levels in cells expressing GPR3.
Materials:
-
HEK293 cells
-
Expression vectors for GPR3 and the pGloSensor™-22F cAMP Plasmid
-
Transfection reagent
-
White, 96-well or 384-well assay plates
-
GloSensor™ cAMP Reagent
-
Test ligands (agonists or inverse agonists)
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR3 and pGloSensor™-22F cAMP plasmids. Alternatively, use a stable cell line co-expressing both constructs.
-
Cell Plating: Plate the transfected cells in white assay plates and allow them to adhere overnight.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with equilibration medium containing the GloSensor™ cAMP Reagent and incubate for approximately 2 hours.
-
Compound Addition: Add serial dilutions of the test ligands to the wells.
-
Signal Measurement: After a 15-30 minute incubation with the compounds, measure the luminescence.
-
Data Analysis: Plot the luminescence signal against the ligand concentration to generate dose-response curves and determine the EC50 for agonists or the IC50 for inverse agonists.
This guide provides a foundational comparison of this compound with other GPR3 ligands. The choice of ligand will ultimately depend on the specific experimental goals, such as inhibiting constitutive activity, probing the receptor with a fluorescent tag, or activating the signaling pathway. The provided data and protocols aim to facilitate informed decisions for researchers in the field.
References
AF64394: A Comparative Analysis of its Selectivity for GPR3, GPR6, and GPR12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inverse agonist AF64394's selectivity for the orphan G protein-coupled receptors (GPCRs) GPR3, GPR6, and GPR12. These three receptors, belonging to the Class A family of GPCRs, share a high degree of sequence homology and are all constitutively active, primarily signaling through the Gs protein pathway to increase intracellular cyclic AMP (cAMP) levels. Understanding the selectivity profile of compounds like this compound is crucial for the development of targeted therapeutics for various neurological and metabolic disorders where these receptors are implicated.
Quantitative Comparison of this compound Activity
Experimental data demonstrates that this compound exhibits a clear selectivity for GPR3 over its closely related paralogs, GPR6 and GPR12. As an inverse agonist, this compound reduces the basal signaling activity of these constitutively active receptors. The potency of this inhibition is significantly higher for GPR3, as indicated by the half-maximal inhibitory concentration (IC50) values obtained from cAMP accumulation assays in HEK293 cells expressing the respective receptors.
| Receptor | IC50 of this compound (µM) | Selectivity vs. GPR3 |
| GPR3 | 0.5[1] | - |
| GPR6 | 7.9[1] | 15.8-fold |
| GPR12 | 12[1] | 24-fold |
Table 1: Comparative potency of this compound at GPR3, GPR6, and GPR12. Data is derived from cAMP accumulation assays.[1]
The data clearly indicates that this compound is approximately 16-fold more potent at GPR3 than at GPR6, and 24-fold more potent than at GPR12, establishing it as a GPR3-selective inverse agonist.
Signaling Pathways of GPR3, GPR6, and GPR12
GPR3, GPR6, and GPR12 are known to be constitutively active, meaning they signal without the need for an endogenous ligand. Their primary signaling pathway involves the activation of the Gs alpha subunit of the heterotrimeric G protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. Emerging evidence also suggests the involvement of G protein-independent signaling pathways, such as those mediated by β-arrestin.
Experimental Protocols
The selectivity of this compound was primarily determined using a cAMP accumulation assay in a cellular context. Below is a generalized protocol representative of such an experiment.
cAMP Accumulation Assay Protocol
This protocol outlines the key steps for measuring the effect of this compound on the intracellular cAMP levels in HEK293 cells engineered to express GPR3, GPR6, or GPR12.
References
A Comparative Guide to GPR3 Modulation: AF64394 versus Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 3 (GPR3) has emerged as a promising therapeutic target for a range of pathologies, including neurological disorders and metabolic diseases. Its constitutive activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, makes it a prime candidate for modulation by inverse agonists. This guide provides an objective comparison of two known GPR3 modulators: the synthetic compound AF64394 and the phytocannabinoid cannabidiol (CBD). We present a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Quantitative Comparison of GPR3 Modulators
The following tables summarize the quantitative data on the potency and selectivity of this compound and cannabidiol as GPR3 modulators.
| Compound | Assay Type | Action | Potency (GPR3) | Selectivity | Reference |
| This compound | cAMP Accumulation | Inverse Agonist | pIC₅₀ = 7.3 IC₅₀ = 0.5 µM | Selective over GPR6 (pIC₅₀ = 5.1) and GPR12 (pIC₅₀ = 4.9) | |
| Cannabidiol (CBD) | β-arrestin2 Recruitment | Inverse Agonist | Micromolar (Specific IC₅₀ not detailed) | Also acts on GPR6 (higher potency) and GPR12 | [1][2] |
| Cannabidiol (CBD) | cAMP Accumulation (on related GPR12) | Inverse Agonist | Significant inhibition at 10 µM and 100 µM | - | [3] |
Table 1: Potency and Selectivity of this compound and Cannabidiol on GPR3.
Experimental Data and Observations
This compound is a well-characterized selective inverse agonist of GPR3. Studies have consistently demonstrated its ability to inhibit the constitutive activity of GPR3, leading to a dose-dependent decrease in intracellular cAMP levels. Its selectivity for GPR3 over the closely related GPR6 and GPR12 receptors makes it a valuable tool for studying the specific physiological roles of GPR3.
Cannabidiol (CBD) , a non-psychoactive component of Cannabis sativa, has been identified as a modulator of GPR3.[2] In β-arrestin2 recruitment assays, CBD has been shown to act as an inverse agonist for both GPR3 and GPR6, with a higher potency for GPR6. Furthermore, CBD has demonstrated inverse agonist activity in cAMP accumulation assays on the related GPR12 receptor. However, it is important to note that some studies suggest that the anti-inflammatory effects of CBD in primary astrocytes and microglia are independent of GPR3 expression, indicating a more complex pharmacological profile for this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these modulators, the following diagrams illustrate the GPR3 signaling pathway and the workflows for the key assays cited.
Caption: GPR3 signaling pathway and points of modulation.
Caption: Key experimental workflows.
Detailed Experimental Protocols
GloSensor™ cAMP Assay for GPR3 Inverse Agonist Screening
This protocol is adapted from methodologies used for high-throughput screening of GPR3 inverse agonists.
Objective: To measure the ability of test compounds to inhibit the constitutive GPR3-mediated production of cAMP.
Materials:
-
T-REx™ 293 cell line with inducible GPR3 expression, stably co-expressing the GloSensor™ cAMP biosensor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Tetracycline for induction of GPR3 expression.
-
GloSensor™ cAMP Reagent (Promega).
-
Test compounds (this compound, CBD) dissolved in DMSO.
-
384-well white, opaque assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the T-REx™ 293/GPR3-GloSensor™ cells into 384-well plates at a predetermined optimal density.
-
GPR3 Induction: Induce GPR3 expression by adding a specific concentration of tetracycline to the cell culture medium and incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and CBD in assay buffer. Add the compounds to the respective wells of the assay plate. Include a DMSO vehicle control.
-
GloSensor™ Reagent Equilibration: Add the GloSensor™ cAMP Reagent to all wells and incubate for a specified period (e.g., 2 hours) at room temperature to allow the reagent to equilibrate with the cells.
-
Luminescence Measurement: Measure the luminescence signal from each well using a luminometer. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized luminescence against the compound concentration and fit a dose-response curve to determine the pIC₅₀ or IC₅₀ value for each compound.
PathHunter® β-arrestin2 Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® assay for monitoring GPCR-β-arrestin interactions.
Objective: To quantify the ability of test compounds to inhibit the constitutive recruitment of β-arrestin2 to GPR3.
Materials:
-
PathHunter® cell line (e.g., U2OS or CHO-K1) stably co-expressing GPR3 fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds (this compound, CBD) dissolved in DMSO.
-
PathHunter® Detection Reagents.
-
384-well white, opaque assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® GPR3 β-arrestin2 cells in 384-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound and CBD to the wells. Include a DMSO vehicle control. Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection Reagent Addition: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal from each well using a plate reader. The signal is generated upon the complementation of the EA and PK enzyme fragments, which occurs when β-arrestin2 is recruited to GPR3.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the potency of each compound as an inverse agonist.
Conclusion
Both this compound and cannabidiol have been identified as inverse agonists of the GPR3 receptor. This compound is a potent and selective synthetic molecule, making it a valuable research tool for dissecting GPR3-specific pathways. Cannabidiol, a natural product, also exhibits inverse agonism at GPR3, although its potency and specificity appear to be lower compared to this compound. The pharmacological profile of CBD is broader, with demonstrated effects on other receptors and signaling pathways, and some of its biological activities may be independent of GPR3.
The choice between this compound and CBD for research or therapeutic development will depend on the specific application. For studies requiring high selectivity for GPR3, this compound is the superior choice. For applications where a broader spectrum of activity might be beneficial, or for exploring the therapeutic potential of cannabinoids, CBD remains a compound of significant interest. Further head-to-head studies in various functional assays are warranted to fully elucidate the comparative pharmacology of these two GPR3 modulators.
References
- 1. GPR3 and GPR6, novel molecular targets for cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabidiol, a novel inverse agonist for GPR12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AF64394: A Guide to its GPR3 Selectivity and Cross-Reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inverse agonist AF64394, focusing on its selectivity for the G protein-coupled receptor 3 (GPR3) and its cross-reactivity with other related GPCRs. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for similar comparative analyses.
Introduction to this compound
This compound is a small molecule identified as a potent and selective inverse agonist of GPR3, an orphan GPCR predominantly expressed in the brain.[1][2][3] GPR3 is implicated in various physiological processes and is a potential therapeutic target for conditions such as Alzheimer's disease and metabolic disorders.[4][5] Understanding the selectivity profile of compounds like this compound is critical for their development as research tools and potential therapeutics. This guide summarizes the available data on this compound's activity at GPR3 and its closely related receptors, GPR6 and GPR12.
Quantitative Comparison of this compound Activity
The following table summarizes the reported potency of this compound and a fluorescent analog, Compound 45 (UR-MB-355), at GPR3, GPR6, and GPR12. Potency is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 value indicates greater potency.
| Compound | Target GPCR | pIC50 | Selectivity vs. GPR3 | Reference |
| This compound | GPR3 | 7.3 | - | |
| GPR6 | 5.1 | ~158-fold | ||
| GPR12 | 4.9 | ~251-fold | ||
| Compound 45 (UR-MB-355) | GPR3 | Submicromolar Affinity | - | |
| GPR6 | Submicromolar Affinity | Similar to GPR3 | ||
| GPR12 | Submicromolar Affinity | Similar to GPR3 |
Key Observation: this compound demonstrates significant selectivity for GPR3 over the highly homologous GPR6 and GPR12 receptors. However, chemical modification of the this compound scaffold, as seen in Compound 45, can lead to a loss of this selectivity, resulting in a compound with similar high affinity for all three receptors.
GPR3 Signaling Pathway and this compound Inhibition
GPR3 constitutively activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). As an inverse agonist, this compound inhibits this basal signaling activity.
Caption: GPR3 constitutively activates Gαs, leading to cAMP production, which is inhibited by this compound.
Experimental Methodologies
The following outlines a general protocol for assessing the cross-reactivity of a compound like this compound against various GPCRs using a cAMP assay.
Experimental Workflow: cAMP Assay for GPCR Inverse Agonist Activity
Caption: Workflow for determining the potency of an inverse agonist using a cAMP assay.
Detailed Protocol: cAMP Measurement
-
Cell Culture and Transfection:
-
Maintain HEK293 cells in appropriate growth medium.
-
Transiently or stably transfect cells with plasmids encoding human GPR3, GPR6, or GPR12. Non-transfected cells should be used as a negative control.
-
-
Cell Seeding:
-
Seed the transfected cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for compound-receptor interaction and subsequent effects on cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Perform the assay to quantify the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the pIC50 (-log(IC50)).
-
Alternative Approaches for Assessing Cross-Reactivity
Beyond cAMP assays, other techniques can be employed to evaluate the binding and functional selectivity of compounds like this compound.
Bioluminescence Resonance Energy Transfer (BRET)-Based Ligand Binding Assay
A study by Merten et al. (2023) described the development of a BRET-based ligand binding assay using a fluorescent analog of this compound. This method allows for real-time measurement of ligand binding in living cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AF 64394 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
AF64394 as a Reference Compound for GPR3 Studies: A Comparative Guide
G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor primarily expressed in the brain and oocytes. Its role in various physiological processes, including neuronal development and meiotic arrest, has made it an attractive target for drug discovery. AF64394 has emerged as a key chemical tool for studying GPR3, functioning as a potent and selective inverse agonist. This guide provides a comprehensive comparison of this compound with other known GPR3 modulators, supported by experimental data and detailed protocols to aid researchers in their studies.
Overview of GPR3 and its Modulation
GPR3 is known for its high constitutive activity, meaning it signals without the need for an endogenous ligand. This signaling primarily occurs through the Gs protein pathway, leading to the production of cyclic AMP (cAMP).[1][2][3] Modulation of GPR3 activity, therefore, focuses on either enhancing this basal signaling with agonists or reducing it with inverse agonists.
This compound: A Potent and Selective GPR3 Inverse Agonist
This compound was the first small molecule identified as an inhibitor of GPR3 function.[4] It acts as an inverse agonist, reducing the constitutive activity of the receptor.
Key characteristics of this compound include:
-
Potency: It exhibits a pIC50 of 7.3 for GPR3.[5]
-
Selectivity: this compound is highly selective for GPR3 over the closely related receptors GPR6 and GPR12, with pIC50 values of 5.1 and 4.9, respectively. This represents an approximately 100-fold selectivity.
Comparative Analysis of GPR3 Ligands
While this compound is a valuable tool, other compounds have been identified that modulate GPR3 activity. The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound Name | Compound Type | Potency (IC50/EC50) | Selectivity Profile | Reference |
| This compound | Inverse Agonist | IC50 = 0.5 µM | Highly selective for GPR3 over GPR6 (IC50 = 7.9 µM) and GPR12 (IC50 = 12 µM) | |
| Diphenyleneiodonium (DPI) | Agonist | EC50 = 260 nM (for a potent analog) | Highly selective for GPR3 over GPR6 and GPR12 | |
| Cannabidiol (CBD) | Inverse Agonist | - | Also interacts with cannabinoid receptors | |
| UR-MB-355 (Fluorescent this compound Analog) | Ligand (for binding studies) | pKd = 6.99 | Binds to GPR3, GPR6, and GPR12 with similar submicromolar affinities |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of GPR3 modulation, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow for identifying inverse agonists.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the study of GPR3.
cAMP Accumulation Assay (for identifying inverse agonists)
This assay is fundamental for measuring the constitutive activity of GPR3 and the effect of inverse agonists.
Objective: To quantify the reduction in intracellular cAMP levels in response to a test compound.
Methodology:
-
Cell Culture: Utilize a cell line, such as HEK293, that stably expresses human GPR3. For detection, these cells can also be engineered to co-express a cAMP biosensor, like the GloSensor™.
-
Compound Preparation: Dissolve this compound and test compounds in a suitable solvent, typically DMSO.
-
Assay Procedure:
-
Seed the GPR3-expressing cells in a multi-well plate and allow them to adhere.
-
Induce GPR3 expression if using an inducible system.
-
Add the test compounds at various concentrations to the cells. Include a vehicle control (DMSO) and a known inverse agonist (this compound) as a positive control.
-
Incubate the plate for a specified time at 37°C.
-
Measure the intracellular cAMP levels. With the GloSensor™ assay, this is done by measuring luminescence, which is inversely proportional to cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curves and calculate the IC50 values for each compound.
-
Bioluminescence Resonance Energy Transfer (BRET)-based Ligand Binding Assay
This real-time binding assay allows for the characterization of ligand-receptor interactions in living cells.
Objective: To measure the binding affinity of a fluorescently labeled ligand to GPR3.
Methodology:
-
Cell Line Development: Generate a HEK293 cell line stably expressing GPR3 tagged with a NanoLuciferase (Nluc) at the N-terminus (Nluc-GPR3).
-
Fluorescent Ligand: Utilize a fluorescently labeled version of a known GPR3 ligand, such as UR-MB-355, a derivative of this compound.
-
Assay Procedure:
-
Plate the Nluc-GPR3 expressing cells in a white, clear-bottom multi-well plate.
-
Add the fluorescent ligand at a fixed concentration.
-
For competition binding experiments, add increasing concentrations of an unlabeled test compound (e.g., this compound).
-
Add the Nluc substrate (e.g., furimazine).
-
Measure the luminescence emission at two wavelengths (e.g., for the donor and acceptor) to determine the BRET ratio.
-
-
Data Analysis:
-
For saturation binding, plot the BRET ratio against the concentration of the fluorescent ligand to determine the Kd.
-
For competition binding, plot the BRET ratio against the concentration of the unlabeled competitor to determine the Ki.
-
Conclusion
This compound stands as a well-characterized and highly selective inverse agonist for GPR3, making it an excellent reference compound for in vitro and in vivo studies. Its utility is further enhanced by the development of fluorescent analogs for detailed binding studies. When choosing a compound for GPR3 research, it is essential to consider the specific experimental goals. For inhibiting the constitutive activity of GPR3, this compound is a superior choice due to its proven potency and selectivity. For studies requiring the activation of the receptor, DPI and its analogs are the current tools of choice. The provided experimental protocols offer a solid foundation for researchers to investigate the pharmacology of GPR3 and to discover novel modulators.
References
- 1. Regulation of Constitutive GPR3 Signaling and Surface Localization by GRK2 and β-arrestin-2 Overexpression in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of AF64394 and its Analogues as GPR3 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of AF64394, a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3), and its analogues. GPR3 is a constitutively active orphan receptor predominantly expressed in the brain and implicated in various neurological processes, making it a promising therapeutic target for conditions such as Alzheimer's disease. This document summarizes the available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid in the research and development of novel GPR3-targeted therapeutics.
Executive Summary
This compound is a well-characterized inverse agonist of GPR3, demonstrating high potency and selectivity over the closely related GPR6 and GPR12 receptors. Its mechanism of action involves binding to the transmembrane dimer interface of GPR3, functioning as a negative allosteric modulator that stabilizes an inactive conformation of the receptor. This leads to a reduction in basal G protein signaling and downstream cyclic adenosine monophosphate (cAMP) production. Structure-activity relationship (SAR) studies have explored modifications to the this compound scaffold, leading to the development of analogues with varied properties, including fluorescent probes for binding studies. While preclinical research highlights the therapeutic potential of targeting GPR3 in Alzheimer's disease, in vivo efficacy data for this compound and its direct analogues remains an area for further investigation.
Data Presentation: Quantitative Analysis of this compound and Analogues
The following tables summarize the key quantitative data for this compound and its representative analogues. The data has been compiled from various in vitro studies to facilitate a direct comparison of their potency, selectivity, and binding affinities.
Table 1: Potency and Selectivity of this compound
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GPR3 | cAMP Accumulation | pIC50 | 7.3 | [1] |
| This compound | GPR6 | cAMP Accumulation | pIC50 | 5.1 | MedChemExpress |
| This compound | GPR12 | cAMP Accumulation | pIC50 | 4.9 | MedChemExpress |
Table 2: Binding Affinity of a Fluorescent Analogue of this compound
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Compound 45 (UR-MB-355) | Nluc-GPR3 | NanoBRET | pKd | 6.99 | [2] |
| Compound 45 (UR-MB-355) | Nluc-GPR6 | NanoBRET | pKd | Similar to GPR3 | [2][3] |
| Compound 45 (UR-MB-355) | Nluc-GPR12 | NanoBRET | pKd | Similar to GPR3 | [3] |
Note: Compound 45 is a fluorescent analogue of this compound with an alkylic linker and a 5-TAMRA fluorophore attached to the ortho position of the phenyl ring. The attachment of lipophilic moieties in this position appears to reduce the selectivity for GPR3 over GPR6 and GPR12.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a clear understanding of the experimental setup for researchers interested in replicating or building upon these findings.
cAMP Accumulation Assay
This assay is used to determine the inverse agonist activity of compounds by measuring their ability to decrease the basal levels of intracellular cAMP produced by the constitutively active GPR3.
Materials:
-
HEK293 cells stably expressing human GPR3.
-
Assay medium: DMEM with 0.1% BSA.
-
Test compounds (this compound and its analogues).
-
cAMP assay kit (e.g., HTRF-based or luminescence-based biosensor like GloSensor).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed GPR3-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium.
-
Compound Addition: Remove the culture medium from the wells and add the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR3 inverse agonist).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 values.
NanoBRET Ligand Binding Assay
This assay is used to quantify the binding affinity of fluorescently labeled ligands to GPR3 in living cells. It measures the bioluminescence resonance energy transfer between a NanoLuciferase (Nluc)-tagged receptor and a fluorescent ligand.
Materials:
-
HEK293 cells stably expressing N-terminally Nluc-tagged GPR3.
-
Fluorescently labeled this compound analogue (e.g., Compound 45).
-
Unlabeled competitor compounds.
-
Assay buffer: Opti-MEM or other suitable buffer.
-
NanoBRET substrate (e.g., furimazine).
-
White 96-well plates.
Procedure:
-
Cell Seeding: Seed Nluc-GPR3 expressing HEK293 cells into 96-well plates and incubate overnight.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent ligand and unlabeled competitor compounds in assay buffer.
-
Saturation Binding: To determine the Kd of the fluorescent ligand, add increasing concentrations of the fluorescent ligand to the cells.
-
Competition Binding: To determine the Ki of unlabeled compounds, add a fixed concentration of the fluorescent ligand along with increasing concentrations of the unlabeled competitor.
-
Substrate Addition: Add the NanoBRET substrate to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). For saturation binding, plot the BRET ratio against the fluorescent ligand concentration to determine Kd and Bmax. For competition binding, plot the BRET ratio against the competitor concentration to determine IC50, which can then be converted to Ki.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPR3 Signaling Pathway and Mechanism of Action of this compound.
Caption: Workflow for the cAMP Accumulation Assay.
Caption: Workflow for the NanoBRET Ligand Binding Assay.
Conclusion and Future Directions
This compound and its analogues represent a critical chemical series for probing the function of GPR3 and for the development of novel therapeutics. The available data consistently demonstrate their ability to act as inverse agonists at GPR3, primarily through the inhibition of the Gs-cAMP signaling pathway. The development of fluorescent analogues has further enabled detailed pharmacological characterization through advanced techniques like NanoBRET.
Future research should focus on several key areas. A broader range of non-fluorescent analogues with systematic structural modifications would provide a more comprehensive understanding of the structure-activity relationships and could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, while the role of GPR3 in Alzheimer's disease pathology is increasingly recognized, preclinical studies evaluating the in vivo efficacy of this compound or its optimized analogues in relevant animal models are essential to validate their therapeutic potential. Finally, further investigation into the role of β-arrestin signaling in GPR3 function and how it is modulated by different ligands could open new avenues for biased agonism or inverse agonism, potentially leading to more targeted and effective therapies.
References
Validating AF64394 Binding to GPR3: A Mutagenesis-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of the G protein-coupled receptor 3 (GPR3) inverse agonist, AF64394, and its fluorescent analogue, UR-MB-355, to wild-type and mutant GPR3. The data presented herein, derived from mutagenesis studies, offers critical insights into the binding pocket of GPR3 and the specific molecular interactions required for ligand recognition. This information is invaluable for the structure-based design of novel GPR3-targeting therapeutics.
Comparative Analysis of Ligand Binding Affinity
To validate the binding site of this compound on GPR3, site-directed mutagenesis was employed to introduce specific amino acid substitutions in key regions of the receptor. The binding affinities of this compound and its closely related fluorescent analogue, UR-MB-355, were then assessed against both the wild-type (WT) receptor and the generated mutants. The data, presented in terms of pEC50 values (the negative logarithm of the half-maximal effective concentration), are summarized in the tables below. A higher pEC50 value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity (pEC50) of this compound to Wild-Type and Mutant GPR3
| GPR3 Variant | pEC50 (M) |
| Wild-Type | 7.79 ± 0.05 |
| V186W/V187W/Y188W | 6.84 ± 0.10 |
| T279A/Y280A | 7.72 ± 0.06 |
Table 2: Comparative Binding Affinity (pEC50) of UR-MB-355 to Wild-Type and Mutant GPR3
| GPR3 Variant | pEC50 (M) |
| Wild-Type | 7.46 ± 0.04 |
| V186W/V187W/Y188W | 7.37 ± 0.05 |
| T279A/Y280A | 7.40 ± 0.05 |
The data reveals that the triple mutation in the extracellular loop 2 (ECL2), V186W/V187W/Y188W, significantly reduces the binding affinity of this compound by nearly a full log unit, confirming the importance of this region for its binding. In contrast, these mutations have a minimal effect on the binding of UR-MB-355. Conversely, the double mutation in the seventh transmembrane domain (TM7), T279A/Y280A, has a negligible impact on the binding of this compound, while also not significantly affecting UR-MB-355 binding. This suggests distinct binding modes for the two compounds within the GPR3 binding pocket.
Experimental Workflows and Signaling Pathways
To elucidate the process of validating ligand binding and the subsequent cellular signaling, the following diagrams illustrate the key experimental workflow and the GPR3 signaling pathway.
Caption: Experimental workflow for validating ligand binding to GPR3 using mutagenesis.
Caption: GPR3 constitutively activates the Gs signaling pathway, leading to cAMP production.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Site-Directed Mutagenesis of GPR3
-
Template Plasmid: A plasmid containing the cDNA for human GPR3 with an N-terminal NanoLuciferase (Nluc) tag was used as the template.
-
Primer Design: Mutagenic primers were designed to introduce the desired point mutations (V186W, V187W, Y188W, T279A, and Y280A). Primers contained the mutated codon flanked by approximately 15-20 nucleotides of the correct sequence on both sides.
-
PCR Amplification: The entire plasmid was amplified using a high-fidelity DNA polymerase in a polymerase chain reaction (PCR). The reaction mixture contained the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.
-
DpnI Digestion: Following PCR, the reaction mixture was treated with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transformation: The DpnI-treated plasmid DNA was transformed into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Plasmids were isolated from individual bacterial colonies, and the entire GPR3 coding sequence was sequenced to confirm the presence of the desired mutations and the absence of any unintended mutations.
NanoBRET Ligand Binding Assay
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently transfected with the plasmids encoding the Nluc-tagged wild-type or mutant GPR3 using a suitable transfection reagent.
-
Cell Plating: Transfected cells were seeded into 96-well white microplates.
-
Ligand Preparation: Serial dilutions of the unlabeled competitor (this compound or UR-MB-355) and a fixed concentration of the fluorescent ligand (UR-MB-355) were prepared in assay buffer.
-
Assay Procedure: The cell culture medium was removed, and the cells were incubated with the NanoBBE-490 substrate and the fluorescent ligand in the presence or absence of the competing compound.
-
BRET Measurement: After incubation, the bioluminescence (at 460 nm) and fluorescence (at >610 nm) emissions were measured using a microplate reader equipped for BRET measurements. The BRET ratio was calculated by dividing the fluorescence signal by the bioluminescence signal.
-
Data Analysis: The BRET ratios were plotted against the logarithm of the competitor concentration. The data were fitted to a one-site competition binding model using non-linear regression to determine the pIC50 values, which were then converted to pEC50 values.
FRET-based cAMP Biosensor Assay
-
Cell Culture and Co-transfection: HEK293 cells were co-transfected with the plasmid encoding the Nluc-tagged GPR3 (wild-type or mutant) and a plasmid encoding a FRET-based cAMP biosensor.
-
Cell Plating: Co-transfected cells were seeded into 96-well black, clear-bottom microplates.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound.
-
FRET Measurement: The FRET ratio of the cAMP biosensor was measured over time using a microplate reader. A decrease in the FRET ratio indicates an increase in intracellular cAMP levels, and vice-versa.
-
Data Analysis: The change in the FRET ratio was plotted against the logarithm of the this compound concentration. The data were fitted to a dose-response curve to determine the pEC50 of this compound for inhibiting the constitutive GPR3-mediated cAMP production.
A Comparative Guide to GPR3 Inhibition: AF64394 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AF64394 and its alternatives for the inhibition of G protein-coupled receptor 3 (GPR3). GPR3 is a constitutively active orphan receptor implicated in various physiological processes, making it a compelling target for therapeutic intervention in neuroscience, metabolism, and reproductive disorders. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most suitable inhibitor for their studies.
GPR3 Inhibitors: A Performance Comparison
The primary small molecule inhibitor for GPR3 is this compound, a potent inverse agonist. As an alternative, the phytocannabinoid Cannabidiol (CBD) has also been identified as a GPR3 inverse agonist. The following table summarizes their performance based on available experimental data.
| Compound | Target | Assay Type | Potency (IC50/pIC50) | Selectivity | Reference |
| This compound | GPR3 | cAMP Assay | pIC50 = 7.3 | Selective over GPR6 and GPR12 | [1] |
| Cannabidiol (CBD) | GPR3, GPR6 | β-arrestin2 Recruitment Assay | Concentration-dependent inhibition | Higher potency for GPR6 | [2] |
Note: A direct comparison of potency based on IC50 values from cAMP assays for both compounds is not currently available in the literature. The provided data for CBD is from a β-arrestin recruitment assay, which measures a different aspect of receptor signaling.
GPR3 Signaling Pathways
GPR3 is known to be constitutively active, primarily signaling through the Gs protein alpha subunit (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Additionally, GPR3 can signal through a G protein-independent pathway involving β-arrestin recruitment. Inverse agonists like this compound and CBD inhibit this constitutive activity.
Caption: GPR3 constitutively activates Gαs and β-arrestin pathways.
Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR3 inhibitors are provided below.
GloSensor™ cAMP Assay for GPR3 Inverse Agonism
This protocol is adapted from methodologies for measuring cAMP changes in response to GPCR modulation.[3][4][5]
Objective: To measure the ability of a test compound to decrease the constitutively high levels of cAMP in cells expressing GPR3.
Materials:
-
HEK293 cells stably expressing human GPR3 and the GloSensor™-22F cAMP plasmid (or transiently co-transfected).
-
GloSensor™ cAMP Reagent (Promega).
-
CO2-independent cell culture medium.
-
Test compounds (e.g., this compound, CBD) dissolved in DMSO.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Culture GPR3-expressing HEK293 cells to ~80-90% confluency.
-
Harvest cells and resuspend in CO2-independent medium to the desired density.
-
-
Cell Plating:
-
Dispense cells into the wells of a white assay plate.
-
-
GloSensor™ Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells and incubate for at least 2 hours at room temperature to allow for substrate equilibration.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the equilibrated cells.
-
-
Signal Measurement:
-
Incubate the plate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (e.g., DMSO).
-
Plot the normalized luminescence against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the GloSensor cAMP assay.
PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® β-arrestin assay.
Objective: To measure the ability of a test compound to inhibit the constitutive recruitment of β-arrestin to GPR3.
Materials:
-
PathHunter® cells stably co-expressing GPR3 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
PathHunter® Detection Reagents (DiscoverX).
-
Cell plating reagent.
-
Test compounds (e.g., this compound, CBD) dissolved in DMSO.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® GPR3 β-arrestin cells in the assay plate at the recommended density.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the normalized signal against the log of the compound concentration to determine the extent of inverse agonism.
-
Caption: Workflow for the PathHunter β-arrestin assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR3 and GPR6, novel molecular targets for cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GloSensor™ cAMP Assay Protocol [promega.jp]
- 4. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Disposal of AF64A: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of potent neurotoxins like AF64A (Ethylcholine Mustard Aziridinium) are paramount to ensuring laboratory safety and environmental protection. This guide offers a detailed, step-by-step protocol for the proper disposal of AF64A, a powerful cholinergic neurotoxin utilized in creating animal models for neurodegenerative diseases.[1] Its hazardous properties, stemming from its irreversible inhibition of choline acetyltransferase and its function as a potent alkylating agent, demand strict adherence to disposal protocols.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to ensure all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling of AF64A should occur within a certified chemical fume hood to mitigate the risk of inhalation. Furthermore, an emergency eyewash station and safety shower must be readily accessible.[1]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[2]
-
Safety goggles or a face shield[1]
-
A lab coat or chemical-resistant apron
-
Respiratory protection, as AF64A can be harmful if inhaled
Hazard Data for AF64A
The following table summarizes the key hazard information for AF64A, compiled from available safety data for structurally related and hazardous compounds.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Neurotoxicity | Causes selective and irreversible damage to cholinergic neurons. | Inhalation, Ingestion |
| Skin and Eye Irritant | Assumed to be a skin and eye irritant based on its chemical properties. | Dermal, Ocular |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. | Environmental Release |
Step-by-Step Disposal Protocol for AF64A
The disposal of AF64A must be conducted in compliance with all federal, state, and local regulations for hazardous waste. Never dispose of AF64A down the drain or in regular trash.
1. Deactivation (If a Validated Procedure is Available):
Due to its reactive nature as an aziridinium ion, AF64A is susceptible to nucleophilic attack. If a validated laboratory procedure for deactivation is available, it is recommended to perform this step before disposal.
2. Waste Collection and Segregation:
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: All contaminated solid materials, including unused product, contaminated PPE (gloves, lab coats, etc.), absorbent materials, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All contaminated liquid waste, such as solutions containing AF64A and rinsates from cleaning contaminated glassware, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, including needles and scalpels, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Empty Containers: Do not rinse empty containers. The sealed, empty container should be placed directly into the hazardous waste stream.
3. Labeling and Storage:
Accurate and clear labeling is essential for the safe management of hazardous waste.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "AF64A (Ethylcholine Mustard Aziridinium)," and a clear indication of the associated hazards (e.g., "Neurotoxin," "Acutely Toxic").
-
Sealed waste containers must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Professional Disposal:
The final disposal of AF64A waste must be handled by qualified professionals.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for AF64A or a detailed chemical profile.
Experimental Workflow and Waste Management
The following diagram illustrates the logical workflow for handling and disposing of AF64A in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AF64394
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like AF64394, a GPR3 inverse agonist, is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
The following procedures are based on established safety protocols for handling potent, non-cytotoxic research compounds and should be implemented in conjunction with your institution's specific health and safety guidelines.
Immediate Safety & Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields | Provide a complete seal around the eyes to protect against splashes. |
| Respiratory Protection | N95 or higher-rated Respirator | Recommended, especially when handling the solid compound or when there is a risk of aerosolization. |
| Body Protection | Disposable Lab Coat or Gown | A dedicated, disposable lab coat should be worn over personal clothing. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step process outlines the safe handling of this compound from receipt to storage.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a designated receiving area.
-
Preparation: Before opening the primary container, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If possible, handle the solid compound in a chemical fume hood or a glove box to minimize inhalation exposure. Use dedicated, calibrated equipment for weighing.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.
-
Decontamination: After each handling session, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
